Product packaging for Homoeriodictyol (+/-)-(Cat. No.:CAS No. 107657-60-3)

Homoeriodictyol (+/-)-

Cat. No.: B025823
CAS No.: 107657-60-3
M. Wt: 302.28 g/mol
InChI Key: FTODBIPDTXRIGS-UHFFFAOYSA-N
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Description

Contextualization within Flavonoid Chemistry and Biological Relevance

Homoeriodictyol (B191827) belongs to the flavanone (B1672756) subclass of flavonoids, a large family of polyphenolic compounds ubiquitously found in plants. nih.govwikipedia.org Flavonoids are secondary metabolites that play crucial roles in plant physiology, including defense against pathogens and UV radiation, and attracting pollinators. nih.govgoogle.com In terms of chemical structure, flavonoids share a common 15-carbon skeleton (C6-C3-C6) consisting of two phenyl rings (A and B) and a heterocyclic ring (C). wikipedia.org

Homoeriodictyol is specifically a trihydroxyflavanone, featuring hydroxyl groups at positions 5, 7, and 4', and a methoxy (B1213986) group at the 3' position. smolecule.comnih.gov This O-methylation is a significant modification that often enhances the biological activity and pharmacological properties of flavonoids, including improved metabolic stability and membrane transport capability. nih.gov Its structure is closely related to other flavanones like eriodictyol (B191197) and hesperetin (B1673127). smolecule.com

The biological relevance of homoeriodictyol is extensive, with research highlighting its antioxidant, anti-inflammatory, and neuroprotective properties. nih.govcreative-proteomics.com It has also been investigated for its potential in managing metabolic conditions and for its unique taste-modifying characteristics. leibniz-gemeinschaft.de

Stereoisomeric Considerations of Homoeriodictyol (+/-)-

The chemical structure of homoeriodictyol includes a chiral center at the C2 position of the C-ring, leading to the existence of two stereoisomers: (S)-homoeriodictyol and (R)-homoeriodictyol. google.com The designation (+/-)- indicates a racemic mixture, containing equal amounts of both enantiomers.

The stereochemistry of flavonoids can significantly influence their pharmacokinetic properties, including distribution, metabolism, and elimination. researchgate.netebi.ac.uk Studies have shown that the biological activity and toxicity of flavonoids can differ between their stereoisomers. researchgate.netfrontiersin.org For instance, research on racemic homoeriodictyol in rats revealed that its distribution and metabolism are stereochemistry-dependent. researchgate.netebi.ac.uk The (-)-(S)-enantiomer of homoeriodictyol has been identified as the predominant form in certain fruits like lemons and grapefruits. researchgate.netebi.ac.uk The separation of these stereoisomers can be achieved using techniques like capillary electrophoresis. acs.org

Historical Perspectives on Discovery and Initial Characterization

Homoeriodictyol was initially isolated from the plant Eriodictyon californicum, commonly known as Yerba Santa. google.comacs.org This plant has a history of use in traditional medicine, valued for its ability to mask bitterness. acs.org In 2005, scientific investigations identified homoeriodictyol and the related compound eriodictyol as the primary active bitter-masking components of Yerba Santa. acs.org

Early research focused on extracting and identifying these compounds from their natural sources. google.comacs.org The characterization of homoeriodictyol involved determining its chemical structure, including the specific placement of its hydroxyl and methoxy groups. smolecule.comnih.gov This foundational work paved the way for further investigation into its biological activities and potential applications. More recent advancements have focused on biotechnological production methods, such as using engineered microbial systems, to provide a more sustainable and efficient supply of homoeriodictyol for research and industrial purposes. nih.govnih.govrsc.org

Significance of Homoeriodictyol in Contemporary Research Disciplines

Homoeriodictyol is a subject of growing interest across various scientific fields due to its multifaceted biological effects.

Neuroprotection: Studies have explored the neuroprotective effects of homoeriodictyol, particularly in the context of neurodegenerative diseases like Alzheimer's. Research suggests it may help protect neurons from damage and support cognitive function. nih.gov One of the proposed mechanisms is the inhibition of the NLRP3 inflammasome, a protein complex involved in neuroinflammation. smolecule.comnih.gov

Antioxidant and Anti-inflammatory Activity: Homoeriodictyol exhibits significant antioxidant properties, helping to scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases. nih.gov It has also demonstrated anti-inflammatory effects in various experimental models. nih.govleibniz-gemeinschaft.desciencedaily.comjppres.com

Metabolic Research: The compound has been investigated for its potential role in managing metabolic syndrome. researchgate.net For example, it has been shown to increase glucose uptake mediated by SGLT-1 in Caco-2 cells. smolecule.com

Taste Modification: A notable application of homoeriodictyol is its ability to mask bitterness, a property that has garnered interest from the food and pharmaceutical industries. google.comsmolecule.comleibniz-gemeinschaft.de Its sodium salt, in particular, has been shown to reduce the bitterness of various compounds. smolecule.comnih.gov

Biotechnological Production: The demand for homoeriodictyol has driven the development of microbial biosynthesis methods. nih.govrsc.orgoup.com Engineered strains of Escherichia coli and Saccharomyces cerevisiae have been successfully used to produce homoeriodictyol and its derivatives, offering a promising alternative to extraction from natural sources. nih.govrsc.orgoup.com

Data Tables

Table 1: Chemical and Physical Properties of Homoeriodictyol

PropertyValueSource
Molecular Formula C16H14O6 nih.govmedchemexpress.com
Molecular Weight 302.28 g/mol nih.govmedchemexpress.com
IUPAC Name (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one nih.gov
CAS Number 446-71-9 nih.govmedchemexpress.com
Appearance White to off-white solid medchemexpress.com
XLogP3-AA 2.4 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O6 B025823 Homoeriodictyol (+/-)- CAS No. 107657-60-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTODBIPDTXRIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501020066
Record name (+/-)-Homoeriodictyol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69097-98-9
Record name 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69097-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homoeriodictyol (+/-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Homoeriodictyol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOERIODICTYOL (±)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Occurrence and Distribution of Homoeriodictyol in Biological Systems

Phytochemical Analysis of Natural Sources

Homoeriodictyol (B191827), a flavanone (B1672756), has been identified in a variety of plant species. Its presence is often determined through sophisticated analytical techniques that allow for both qualitative identification and quantitative measurement. These methods are crucial for understanding the distribution of this compound in the plant kingdom and for standardizing herbal products.

Identification and Characterization in Medicinal Plants

The identification of homoeriodictyol in plant extracts typically involves chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are commonly employed for separation, often coupled with UV or Mass Spectrometry (MS) detectors for identification and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is also utilized for the structural elucidation of isolated compounds.

Eriodictyon californicum, commonly known as Yerba Santa, is a well-established primary source of homoeriodictyol. Phytochemical analyses of the leaves of this plant have consistently identified homoeriodictyol as a major flavonoid constituent.

Systematic investigations of Eriodictyon californicum have been instrumental in the discovery and isolation of homoeriodictyol. The analysis of extracts from this plant, particularly using mass spectrometry, has confirmed the presence of homoeriodictyol along with other related flavanones like eriodictyol (B191197) and sterubin. These studies have been crucial in understanding the chemical profile of Yerba Santa and have highlighted homoeriodictyol as a key component.

Research Findings on Homoeriodictyol in Eriodictyon californicum

Analytical Method Key Findings
Mass Spectrometry Confirmed the presence of homoeriodictyol as a major flavanone.

Phytochemical studies of Viscum articulatum have revealed the presence of various bioactive compounds, including flavonoids. Notably, homoeriodictyol has been identified in this plant species, sometimes in its glycosylated form, homoeriodictyol 7-O-glucoside. The related species, Viscum coloratum, has also been found to contain homoeriodictyol.

The identification of homoeriodictyol and its glycosides in Viscum species contributes to the understanding of the chemical diversity within this genus.

Reported Flavonoids in Viscum articulatum

Compound Class Specific Compounds Identified

Homoeriodictyol has been reported to be present in various species of Aloe and Scutellaria. While extensive phytochemical investigations of these large genera have focused on a range of flavonoids, the specific analysis of homoeriodictyol is an area of ongoing research.

In the genus Aloe, analytical techniques such as HPLC and LC-MS have been widely used to profile phenolic compounds. Similarly, phytochemical analysis of Scutellaria species has revealed a rich diversity of flavonoids. The application of advanced analytical methods like LC-MS/MS is crucial for the precise identification and quantification of specific flavanones like homoeriodictyol within the complex chemical matrix of these plants.

Analytical Approaches for Flavonoid Analysis in Aloe and Scutellaria

Genus Common Analytical Techniques
Aloe HPLC, LC-MS, GC-MS

Phytochemical analysis has confirmed the presence of homoeriodictyol in Rhus retinorrhoea. A study focused on the simultaneous quantification of two flavonoids, persicogenin (B1583917) and homoeriodictyol, in the methanol (B129727) extracts of the aerial parts of Rhus retinorrhoea and Rhus tripartita. For this purpose, a high-performance thin-layer chromatographic (HPTLC)–densitometric method was developed.

The analysis revealed that homoeriodictyol was present in R. retinorrhoea but was not detected in the extracts of R. tripartita. The developed HPTLC method was validated for its accuracy and precision, providing a reliable tool for the quality control of herbal formulations containing these compounds.

Quantitative Analysis of Homoeriodictyol in Rhus Species

Plant Species Homoeriodictyol Content (% w/w in methanol extract)
Rhus retinorrhoea 7.06%

Homoeriodictyol is considered a bioactive marker in several Dendrobium species. A simple and sensitive ultra-performance liquid chromatography (UPLC)-UV method has been developed for the simultaneous determination of six polyphenolic compounds, including (2S)-homoeriodictyol, in various Dendrobium plants.

The analysis of methanolic extracts from the stems of different Dendrobium species showed varying amounts of these marker compounds. This UPLC-UV method has been validated and is suitable for the quality assessment of orchid herbal raw materials.

Content of Homoeriodictyol in Stems of Different Dendrobium Species

Dendrobium Species Homoeriodictyol Content (µg/g of dry weight)
D. crumenatum Not Detected
D. friedericksianum 1.57 ± 0.02
Populus szechuanica and Capsicum annuum

Research has documented the presence of homoeriodictyol in Populus szechuanica, a species of poplar tree. smolecule.comnih.govinvivochem.cn Specifically, it has been isolated from the bud exudates of this plant. biomedpharmajournal.org Additionally, homoeriodictyol has been reported in Capsicum annuum, the species that includes many common varieties of peppers. smolecule.comnih.govinvivochem.cnknapsackfamily.comextrasynthese.comknapsackfamily.com The occurrence in these distinct plant species highlights the compound's broad botanical distribution. smolecule.com

Citrus Species (as a methylated derivative of Eriodictyol)

In citrus species, homoeriodictyol is recognized as a 3'-O-methyl ether derivative of eriodictyol. nih.govmdpi.com While hesperetin (B1673127) is a more commonly known methylated form of eriodictyol in citrus, studies have shown that enzymes present in citrus, such as those in Citrus reticulata, are capable of producing homoeriodictyol by methylating the 3'-hydroxyl group of eriodictyol. nih.govmdpi.comoup.com This enzymatic activity is a key step in the biosynthesis of polymethoxylated flavones, which are characteristic of citrus fruits. oup.com Research has also explored the interconversion of hesperetin and eriodictyol, noting that the formation of homoeriodictyol from eriodictyol is a possible metabolic pathway. nih.gov

Quantitative and Qualitative Analytical Methodologies in Plant Extracts

A range of analytical techniques are employed for the detection, quantification, and structural elucidation of homoeriodictyol in plant materials. These methods are crucial for quality control and for understanding the compound's distribution and concentration in various biological matrices.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the precise quantification and purification of homoeriodictyol from complex plant extracts. creative-proteomics.com HPLC methods are optimized to ensure efficient separation and peak resolution, which is critical for accurate analysis. creative-proteomics.com The technique is widely used for the qualitative and quantitative estimation of flavonoids like homoeriodictyol in various plant parts. phytopharmajournal.com For instance, an HPLC method was developed for the determination of homoeriodictyol-7-O-beta-D-glucopyranoside in rat plasma and tissues, demonstrating its utility in pharmacokinetic studies. nih.gov HPLC is considered a robust method for the qualitative analysis of non-volatile compounds and offers high efficiency and rapid separation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection and Structural Insights

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique used for the detection and structural characterization of homoeriodictyol, even at very low concentrations. creative-proteomics.com This method combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, providing detailed information about the molecular weight and structure of the compound. creative-proteomics.comsaiflucknow.org LC-MS/MS is instrumental in the metabolic profiling of plant samples and is widely used for the identification and quantification of phenolic compounds. nih.govsaiflucknow.org The technique has been successfully applied to identify numerous bioactive compounds, including flavonoids like homoeriodictyol, in various plant extracts. mdpi.comnih.gov

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable method for the analysis of homoeriodictyol in plant extracts. researchgate.net HPTLC is a sophisticated form of thin-layer chromatography that offers high separation efficiency and is suitable for the qualitative and quantitative analysis of herbal drugs. rjptonline.org A validated HPTLC-densitometric method has been developed for the simultaneous quantification of homoeriodictyol and persicogenin in the methanol extract of Rhus retinorrhoea. researchgate.net This demonstrates the technique's capability for the quality control and standardization of plant materials containing homoeriodictyol. researchgate.netrjptonline.orgnih.gov

Metabolomic Profiling in Biological Systems

Identification as a Metabolite of Eriocitrin (B1671051) in Plasma and Urine

Homoeriodictyol has been identified as a key metabolite of eriocitrin, a flavonoid glycoside predominantly found in citrus fruits like lemons. nih.gov Following the oral consumption of eriocitrin, it undergoes metabolic processes within the body, leading to the formation of several metabolites, including homoeriodictyol. medchemexpress.comxcessbio.com

Studies involving the administration of aqueous eriocitrin solutions to rats have demonstrated the presence of homoeriodictyol in both plasma and urine. nih.gov High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) analyses have been instrumental in detecting these metabolites. nih.govchemfaces.com Interestingly, while eriocitrin itself is not typically detected in plasma or urine, its metabolites, such as homoeriodictyol, are present in conjugated forms in the plasma approximately 4.0 hours after administration. nih.govchemfaces.com In urine collected over a 24-hour period, both non-conjugated and conjugated forms of these metabolites have been identified. nih.govchemfaces.com

A comparative human pharmacokinetic study further elucidated the metabolism of eriocitrin from lemon extract. This study identified a total of 17 phase-II flavanone-derived metabolites, with plasma and urinary concentrations of all metabolites being higher after the intake of lemon extract compared to orange extract. nih.gov The total plasma metabolites showed a significantly shorter time to reach maximum concentration (Tmax) after lemon extract consumption. nih.gov

Sample Type Metabolite Form Time of Detection Analytical Method
Rat PlasmaConjugated4.0 hours post-administrationHPLC, LC-MS
Rat UrineNon-conjugated and Conjugated24 hours post-administrationHPLC, LC-MS
Human PlasmaPhase-II flavanone-derivedVariedNot Specified
Human UrinePhase-II flavanone-derived0-24 hours post-intakeNot Specified

Detection in Mouse Brain Tissue

Research has confirmed the ability of homoeriodictyol to cross the blood-brain barrier and accumulate in brain tissue. nih.govnih.gov A study utilizing Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) detected the presence of homoeriodictyol in the brain tissue of mice following oral administration. nih.gov This finding is significant as it suggests that homoeriodictyol can directly exert its effects on the central nervous system. The study involved male Kunming mice and provided chromatograms illustrating the detection of homoeriodictyol in brain tissue samples. nih.gov The ability to penetrate the brain is a critical factor in its potential neuroprotective activities. nih.govnih.gov

Investigation of Metabolic Pathways and Interactions within Biological Systems

The metabolism of eriocitrin to homoeriodictyol is a multi-step process. It is suggested that intestinal bacteria play a crucial role in the initial breakdown of eriocitrin to its aglycone form, eriodictyol. nih.gov Subsequently, eriodictyol is absorbed and further metabolized in the body. One of the key metabolic transformations is methylation, carried out by enzymes such as 3'-O-methyltransferase (3'OMT), which converts eriodictyol to homoeriodictyol. nih.gov

Metabolomics studies are being employed to gain a deeper understanding of the metabolic pathways and interactions of homoeriodictyol within biological systems. creative-proteomics.com These investigations aim to elucidate its bioactivity and pharmacokinetics, which are essential for understanding its physiological effects. creative-proteomics.com Furthermore, research has explored the heterologous biosynthesis of homoeriodictyol using engineered microbial hosts like Escherichia coli and Streptomyces albidoflavus. nih.govoup.com These synthetic biology approaches provide a platform for producing homoeriodictyol and studying its biosynthetic pathways in a controlled environment. nih.govoup.com For instance, in an engineered strain of S. albidoflavus, a CCoAOMT-like enzyme was shown to methylate eriodictyol at the 3' position to produce homoeriodictyol. nih.gov

Studies using Caco-2 cells, a model for the intestinal barrier, have shown that homoeriodictyol can influence glucose metabolism and the serotonin (B10506) system through a sodium-glucose cotransporter 1 (SGLT-1)-mediated pathway. plos.org

Biosynthesis and Biotransformation of Homoeriodictyol

Natural Biosynthetic Pathways

In plants, homoeriodictyol (B191827) is synthesized through the well-established phenylpropanoid pathway. mdpi.com This pathway begins with primary metabolites and, through a cascade of enzymatic reactions, produces a variety of specialized compounds, including flavonoids.

The final step in the biosynthesis of homoeriodictyol is the enzymatic conversion of eriodictyol (B191197). nih.govgoogle.com This reaction involves the transfer of a methyl group to the 3'-hydroxyl group of eriodictyol, a process known as O-methylation. google.com This specific methylation is what distinguishes homoeriodictyol from its precursor, eriodictyol. The methyl group donor for this reaction is S-adenosyl-L-methionine (SAM). google.com

Two key enzymes play crucial roles in the steps leading to homoeriodictyol. First, Flavanone-3′-hydroxylase (F3′H) is responsible for converting the flavanone (B1672756) naringenin (B18129) into eriodictyol by adding a hydroxyl group at the 3' position of the B ring. nih.govresearchgate.net Subsequently, a 3′-O-methyltransferase (3'-OMT) catalyzes the methylation of eriodictyol at this newly added hydroxyl group to produce homoeriodictyol. nih.govresearchgate.net The specificity of this methyltransferase is key to ensuring the correct methylation pattern. Some O-methyltransferases have been shown to have a preference for the 3'-position of eriodictyol. researchgate.net

The journey to homoeriodictyol begins with fundamental precursor molecules. nih.govresearchgate.net L-tyrosine, an aromatic amino acid, serves as a primary starting material. nih.govoup.com Through the action of tyrosine ammonia-lyase (TAL), L-tyrosine is converted to p-coumaric acid. nih.govresearchgate.net Separately, malonyl-CoA, derived from acetyl-CoA, provides the building blocks for the A-ring of the flavonoid structure. mdpi.comnih.gov These precursors are channeled into the flavonoid biosynthetic pathway to ultimately form the characteristic C6-C3-C6 backbone of homoeriodictyol. mdpi.com

Chalcone (B49325) synthase (CHS) is a pivotal enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA (derived from p-coumaric acid) with three molecules of malonyl-CoA. mdpi.comresearchgate.net This reaction forms a chalcone intermediate, specifically naringenin chalcone. nih.govresearchgate.net Following this, chalcone isomerase (CHI) facilitates the stereospecific cyclization of the naringenin chalcone to form the flavanone naringenin. nih.govfrontiersin.org Naringenin then serves as the substrate for F3'H, leading to the formation of eriodictyol and subsequently homoeriodictyol. nih.gov

EnzymeFunction in Homoeriodictyol Biosynthesis
Tyrosine Ammonia-Lyase (TAL)Converts L-tyrosine to p-coumaric acid. nih.govresearchgate.net
4-Coumaroyl-CoA Ligase (4CL)Activates p-coumaric acid to p-coumaroyl-CoA. nih.govresearchgate.net
Chalcone Synthase (CHS)Condenses p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. nih.govresearchgate.net
Chalcone Isomerase (CHI)Catalyzes the cyclization of naringenin chalcone to naringenin. nih.govfrontiersin.org
Flavanone-3′-hydroxylase (F3′H)Hydroxylates naringenin at the 3' position to form eriodictyol. nih.govresearchgate.net
3′-O-methyltransferase (3'-OMT)Methylates the 3'-hydroxyl group of eriodictyol to produce homoeriodictyol. nih.govgoogle.com

Engineered Biosynthesis in Microbial Systems

The low abundance of homoeriodictyol in natural sources has driven the development of alternative production methods. researchgate.net Metabolic engineering and synthetic biology tools have enabled the heterologous biosynthesis of flavonoids in various microbial hosts. nih.govmdpi.com

Escherichia coli has been successfully engineered as a microbial factory for the production of homoeriodictyol. oup.comscispace.com This involves introducing the necessary biosynthetic genes from plants into the bacterium. frontiersin.org By assembling the enzymatic pathway, including TAL, 4CL, CHS, CHI, F3'H, and a 3'-OMT, researchers have been able to achieve de novo synthesis of homoeriodictyol from simple carbon sources like glycerol (B35011). oup.com Strategies to increase the intracellular pools of precursors like malonyl-CoA and L-tyrosine have been employed to enhance production titers. nih.govasm.org Different combinations of genes from various plant sources have been explored to optimize the efficiency of the pathway. frontiersin.org While challenges remain in optimizing yields and minimizing the formation of byproducts, the engineered biosynthesis in E. coli represents a promising and sustainable approach for producing homoeriodictyol. oup.comscispace.com

Host OrganismPrecursor(s)Reported Titer of HomoeriodictyolReference
Escherichia coliGlycerol17 mg/L oup.com
Escherichia coliFerulic Acid52 mg/L oup.com
Streptomyces albidoflavusL-tyrosine1.34 mg/L nih.gov

Heterologous Production in Escherichia coli

Engineering Enzyme Combinations for Enhanced Production

A key strategy in boosting homoeriodictyol production is the careful selection and combination of enzymes from different organisms. For instance, in Escherichia coli, the co-expression of 4-coumarate:CoA ligase (4CL) from Oryza sativa (rice) and chalcone synthase (CHS) from Hordeum vulgare (barley) has been shown to facilitate the conversion of O-methylated hydroxycinnamic acids into homoeriodictyol. nih.govacs.org

Further optimization has been achieved through protein engineering. By determining the crystal structures of HvCHS, researchers have been able to design mutant variants with improved activity and substrate specificity. nih.govnih.gov One notable double mutant, HvCHS (Q232P, D234V), demonstrated a significant increase in the production of homoeriodictyol compared to the wild-type enzyme. nih.govresearchgate.net This targeted approach, based on structural insights, allows for the rational design of enzymes to overcome bottlenecks in the biosynthetic pathway. researchgate.net

Production from Ferulic Acid and Iso-ferulic Acid

Ferulic acid and iso-ferulic acid, which are readily available from lignocellulosic biomass, serve as cost-effective precursors for homoeriodictyol biosynthesis. nih.govacs.org The enzymatic pathway involves the activation of these precursors to their corresponding CoA-thioesters by 4CL, followed by condensation with three molecules of malonyl-CoA, a reaction catalyzed by CHS, to form the flavanone backbone. nih.gov

In one study, an engineered E. coli strain expressing 4CL from Oryza sativa and CHS from Hordeum vulgare produced approximately 52 mg/L of homoeriodictyol from ferulic acid. dntb.gov.ua However, the production of hesperetin (B1673127), a related flavanone, from iso-ferulic acid was significantly lower, suggesting that the enzyme combination has a preference for ferulic acid. nih.govdntb.gov.ua Initial fermentation experiments showed that the combination of HvCHS and Os4CL yielded higher titers of homoeriodictyol compared to other enzyme combinations. nih.govacs.org

De novo Production from Central Metabolism (Glycerol)

A significant advancement in microbial flavonoid production is the development of strains capable of de novo synthesis, utilizing simple carbon sources like glycerol. This approach eliminates the need for expensive precursor feeding. oup.com Researchers have successfully engineered E. coli to produce homoeriodictyol directly from glycerol by integrating a three-step ferulic acid production pathway into the host's central metabolism. scispace.comoup.com

This engineered strain achieved a homoeriodictyol titer of 17 mg/L. scispace.comoup.comresearchgate.net This pioneering work represents the first instance of complete biosynthesis of homoeriodictyol in E. coli from a simple carbon source. oup.com The pathway involves the conversion of glycerol to L-tyrosine, which is then channeled through the engineered pathway to produce ferulic acid and subsequently homoeriodictyol. scispace.com

PrecursorHost OrganismKey EnzymesTiter
Ferulic AcidEscherichia coliOs4CL, HvCHS~52 mg/L dntb.gov.ua
GlycerolEscherichia coliFjTAL, SeC3H, PkCOMT, Gm4CL, AtCHS, AtCHI17 mg/L scispace.comoup.com

Table 1: Homoeriodictyol Production from Different Precursors

Biosynthesis in Yarrowia lipolytica using Recombinant Flavone (B191248) 3'-O-methyltransferase (ROMT-9)

The oleaginous yeast Yarrowia lipolytica has emerged as a robust chassis for the production of various biochemicals, including flavonoids. researchgate.net Its ability to efficiently produce acetyl-CoA, a key precursor for flavonoid biosynthesis, makes it an attractive host. researchgate.net

In one study, researchers focused on the biotransformation of eriodictyol to homoeriodictyol using a recombinant flavone 3'-O-methyltransferase (ROMT-9) from rice, expressed in Y. lipolytica. researchgate.netresearchgate.netebi.ac.uk The ROMT-9 gene was cloned into an integrative vector and expressed under the control of a growth phase-dependent promoter. researchgate.netresearchgate.netebi.ac.uk

The purified ROMT-9 enzyme exhibited optimal activity at a pH of 8.0 and a temperature of 37°C. researchgate.netebi.ac.uknih.gov Under optimized conditions, a maximal transformation ratio of 52.4% was achieved, converting eriodictyol to homoeriodictyol. researchgate.netresearchgate.netebi.ac.uk This biotransformation approach offers a more environmentally friendly alternative to traditional chemical synthesis. researchgate.netresearchgate.net

ParameterOptimal Value
pH8.0 researchgate.netebi.ac.uknih.gov
Temperature37°C researchgate.netebi.ac.uknih.gov
Eriodictyol Concentration0.2 g/L researchgate.netebi.ac.uk
ROMT-9 Concentration0.16 g/L researchgate.netebi.ac.uk
SAM Concentration0.2 g/L researchgate.netebi.ac.uk
Methanol (B129727) Concentration6% (v/v) researchgate.netebi.ac.uk
Transformation Ratio52.4% at 16h researchgate.netebi.ac.uk

Table 2: Optimal Conditions for Homoeriodictyol Synthesis using Purified ROMT-9

Production in Streptomyces albidoflavus via Transcriptomics-Driven Engineering

Streptomyces albidoflavus has been engineered to produce methylated flavonoids, including homoeriodictyol, through a transcriptomics-driven approach. nih.govresearchgate.net This strategy involves identifying and modifying genes that influence the availability of key precursors.

Enhancement of Flavonoid Biosynthesis through hppD Gene Knock-out

A key challenge in heterologous flavonoid production is ensuring a sufficient supply of the precursor L-tyrosine. nih.govresearchgate.net To address this, a transcriptomics study was conducted in S. albidoflavus to identify genes involved in L-tyrosine catabolism. nih.govresearchgate.netsciprofiles.com The rationale was that by inactivating genes responsible for breaking down L-tyrosine, the intracellular pool of this amino acid would increase, thereby boosting flavonoid production. dntb.gov.uanih.govresearchgate.net

The analysis revealed that the hppD gene, which encodes 4-hydroxyphenylpyruvate dioxygenase, was significantly upregulated in the presence of excess L-tyrosine. nih.govresearchgate.netsciprofiles.com Consequently, the hppD gene was knocked out in S. albidoflavus. nih.govresearchgate.net This genetic modification resulted in a 1.66-fold increase in the production of naringenin, a central intermediate in flavonoid biosynthesis, confirming the effectiveness of this strategy. nih.govresearchgate.netcontinental.edu.pe

De novo Synthesis from L-tyrosine as a Precursor

Leveraging the improved S. albidoflavus strain with the hppD gene knockout, researchers successfully achieved the de novo biosynthesis of homoeriodictyol from L-tyrosine. nih.govresearchgate.net This represents a significant milestone, as it is the first report of complete de novo synthesis of homoeriodictyol in a heterologous host starting from this primary precursor. nih.govresearchgate.netnih.gov

The engineered strain produced homoeriodictyol at a titer of 1.34 mg/L. nih.govresearchgate.netsciprofiles.com The biosynthetic pathway requires six enzymatic steps, starting from the conversion of L-tyrosine to p-coumaric acid by tyrosine ammonia (B1221849) lyase (TAL), followed by a series of reactions catalyzed by 4CL, CHS, chalcone isomerase (CHI), flavanone-3'-hydroxylase (F3'H), and finally a 3'-O-methyltransferase to yield homoeriodictyol. researchgate.net

CompoundTiter in Engineered S. albidoflavus
Hesperetin2.52 mg/L nih.govresearchgate.netsciprofiles.com
Homoeriodictyol 1.34 mg/L nih.govresearchgate.netsciprofiles.com
Homohesperetin0.43 mg/L nih.govresearchgate.netsciprofiles.com

Table 3: Titers of Methylated Flavanones Produced in Engineered S. albidoflavus

De novo Synthesis of Homoeriodictyol 7-O-glucoside in Saccharomyces cerevisiae

The microbial synthesis of valuable plant-derived compounds like homoeriodictyol derivatives offers a sustainable and environmentally friendly alternative to traditional chemical synthesis or plant extraction. rsc.org Saccharomyces cerevisiae (budding yeast) has been engineered as a cell factory for the de novo biosynthesis of homoeriodictyol 7-O-glucoside directly from glucose. rsc.org This process involves introducing and optimizing complex biosynthetic pathways within the yeast's metabolic network. rsc.orgnih.gov

To establish an efficient S. cerevisiae cell factory, researchers have employed several metabolic engineering strategies to enhance the production of homoeriodictyol, the precursor for its glucoside form. rsc.org A key challenge in producing aromatic amino acid-derived compounds is the host's natural feedback inhibition mechanisms, where high concentrations of products like phenylalanine and tyrosine inhibit key enzymes in their own biosynthetic pathways. nih.gov

To overcome these limitations and boost the supply of homoeriodictyol, the following strategies have been implemented:

Relieving Feedback Inhibition: Key enzymes in the aromatic amino acid pathway of S. cerevisiae are subject to feedback inhibition. nih.gov Engineering these enzymes to be resistant to such inhibition is a crucial step. For instance, feedback-resistant versions of enzymes like ARO4 and ARO7 have been utilized to increase the metabolic flux towards the necessary precursors. nih.gov

Enzyme Overexpression: The biosynthesis of homoeriodictyol from glucose requires the introduction of multiple heterologous enzymes. rsc.org A titer of 174.0 mg/L of homoeriodictyol was achieved by relieving feedback inhibition and overexpressing key enzymes in the synthesis pathway. rsc.org Further engineering, including optimizing the expression of flavonoid 3'-hydroxylase (F3'H), which converts naringenin to eriodictyol, has led to eriodictyol titers of 132.08 mg/L. nih.govresearchgate.net

Pathway Balancing: Fine-tuning the expression levels of pathway genes is critical. This has been achieved through promoter and terminator engineering to balance metabolic flux and avoid the accumulation of inhibitory intermediates. nih.govresearchgate.net For example, strengthening the expression of the homoeriodictyol synthesis pathway while modulating NADPH regeneration was shown to reduce intermediate accumulation by 91.3%. rsc.org

Blocking Competing Pathways: To channel metabolic resources toward the desired product, competing pathways are often blocked or downregulated. For the synthesis of homoeriodictyol 7-O-glucoside, blocking the native glycoside hydrolysis pathway in yeast was found to increase the product titer by 7.2-fold. rsc.org

These combined strategies led to a record titer of 600.2 mg L−1 of homoeriodictyol 7-O-glucoside, demonstrating the potential of engineered yeast for producing complex natural products. rsc.org

The final step in producing homoeriodictyol 7-O-glucoside is the glycosylation of homoeriodictyol. This reaction is catalyzed by a glycosyltransferase (GT) and requires an activated sugar donor, specifically uridine (B1682114) diphosphate-glucose (UDP-glucose). rsc.orgresearchgate.net The availability of UDP-glucose within the cell is often a limiting factor for the efficient production of flavonoid glycosides in engineered yeast. researchgate.netresearchgate.net

Chemo-enzymatic and Chemical Synthesis Approaches

Beyond microbial de novo synthesis, chemo-enzymatic and purely chemical methods provide alternative routes for producing homoeriodictyol and its derivatives. nih.govbeilstein-journals.org These approaches often leverage the high selectivity of enzymes for specific transformations or employ established organic chemistry reactions to build the target molecules. beilstein-journals.orgnih.gov

Biotransformation of Eriodictyol to Homoeriodictyol

Biotransformation offers a direct method to synthesize homoeriodictyol from its immediate precursor, eriodictyol. This process utilizes an O-methyltransferase (OMT) enzyme to catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the 3'-hydroxyl group of eriodictyol. nih.govgoogle.com

Several OMTs have been identified and used for this purpose. For example, a flavone 3'-O-methyltransferase from rice, ROMT-9, was expressed in the yeast Yarrowia lipolytica. nih.gov The purified enzyme was used to convert eriodictyol to homoeriodictyol. Under optimized conditions, a maximal transformation ratio of 52.4% was achieved. nih.gov Similarly, OMTs from tomatoes have been used in E. coli to convert eriodictyol to homoeriodictyol with yields greater than 90% at a substrate concentration of 50 µM. researchgate.netoup.com In another study, an engineered strain of Streptomyces albidoflavus produced 1.38 mg/L of homoeriodictyol from eriodictyol. nih.gov

This biotransformation approach is considered a green alternative to chemical synthesis, as it generates less environmental pollution and offers potential for sustainable production. nih.gov

Enzyme SystemHost OrganismSubstrateProductMax. Transformation/TiterReference
Flavone 3'-O-methyltransferase (ROMT-9)Yarrowia lipolyticaEriodictyolHomoeriodictyol52.4% nih.gov
Tomato OMT (SlOMT3)Escherichia coliEriodictyolHomoeriodictyol>90% (at 50 µM) researchgate.net
CCoAOMT-like enzymeStreptomyces albidoflavusEriodictyolHomoeriodictyol1.38 mg/L nih.gov

Synthesis of Homoeriodictyol-7-O-β-D-glycoside and its Diastereoisomers

The chemical synthesis of homoeriodictyol-7-O-β-D-glycoside and its diastereoisomer has been successfully achieved, providing a method to produce these compounds on a larger scale compared to inefficient extraction from natural sources. sioc-journal.cnresearchgate.net The synthesis starts from basic chemical building blocks, phloroglucinol (B13840) and D-glucose. sioc-journal.cnsciencechina.cn

The multi-step synthesis involves several key chemical reactions:

Friedel-Crafts acylation: This reaction is used to attach an acyl group to the phloroglucinol ring. sioc-journal.cnsciencechina.cn

Selective hydroxy protecting: To ensure that subsequent reactions occur at the desired positions, hydroxyl groups on the intermediates are selectively protected. sioc-journal.cnsciencechina.cn

Aldol condensation: This step is crucial for building the carbon skeleton of the flavanone core. sioc-journal.cnsciencechina.cn

Glycosylation: The final key step involves attaching the glucose moiety to the 7-hydroxy position of the homoeriodictyol scaffold. This is often performed under phase transfer catalytic conditions. sioc-journal.cnsciencechina.cn

This synthetic route successfully produced both homoeriodictyol-7-O-β-D-glycoside and its diastereoisomer. The structures of all synthesized compounds were confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). sioc-journal.cnresearchgate.net This work lays the foundation for the large-scale preparation of these glycosides, enabling further pharmacological investigation. sioc-journal.cn

Pharmacological and Biological Activities of Homoeriodictyol

Antioxidant Properties and Mechanisms

Homoeriodictyol (B191827), a naturally occurring flavonoid, demonstrates significant antioxidant capabilities through various cellular mechanisms. jppres.comchembk.com It is recognized for its ability to scavenge free radicals and protect cells from oxidative damage. chembk.com

Protection against Oxidative Stress

Homoeriodictyol plays a crucial role in protecting cells against oxidative insults. nih.gov Oxidative stress, caused by an excess of intracellular reactive oxygen species (ROS), is a contributing factor to numerous diseases. nih.gov Homoeriodictyol helps to counteract this by activating cellular defense mechanisms. jppres.com In studies on human endothelial cells, it has shown a protective effect against damage induced by hydrogen peroxide (H2O2). nih.gov This protection involves the inhibition of mitochondrial dysfunction, a major source of endogenous ROS. nih.gov Specifically, Homoeriodictyol has been observed to alleviate the loss of mitochondrial membrane potential and block the release of apoptosis-inducing factors from mitochondria, thereby inhibiting cell death mediated by mitochondria. nih.gov

Research has also indicated that in mouse models of Alzheimer's disease, Homoeriodictyol can reduce levels of ROS and apoptosis in primary hippocampal cells. mdpi.com Furthermore, it has been shown to increase the levels of the antioxidant enzymes glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD) in the serum, while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.com

Activation of Nrf2 Pathway in Cellular Defense

A key mechanism behind Homoeriodictyol's antioxidant effects is the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway. jppres.comnih.gov The Nrf2 pathway is a critical intracellular defense system that regulates a variety of genes involved in detoxification and protection against oxidative stress. nih.govmibellebiochemistry.com Homoeriodictyol has been identified as an inducer of Nrf2. nih.gov

Upon activation by Homoeriodictyol, Nrf2 translocates to the nucleus and enhances the expression of downstream antioxidant genes, such as heme oxygenase-1 (HO-1) and γ-glutamylcysteine synthetase (γ-GCS). nih.gov This leads to an increase in the levels of intracellular glutathione, a major antioxidant. nih.gov The protective effects of Homoeriodictyol against oxidative damage have been shown to be dependent on the Nrf2 pathway. nih.gov Studies using Nrf2 small interference RNA have demonstrated that the protective effects of related compounds are abolished when Nrf2 expression is silenced. nih.gov The activation of the Nrf2 pathway by small molecules is a recognized strategy for controlling oxidative stress and inflammatory responses. vtvtherapeutics.com

Protection of Endothelial Cells from H2O2-induced Damage

Homoeriodictyol provides significant protection to human endothelial cells from damage caused by hydrogen peroxide (H2O2), a potent oxidizing agent. nih.gov Research using a human umbilical vein endothelial cell line (EA.hy926) demonstrated that Homoeriodictyol can counteract the cellular damage induced by H2O2. nih.gov This protective action is directly linked to its ability to activate the Nrf2 signaling pathway. nih.gov

The protective mechanisms include the mitigation of H2O2-induced loss of mitochondrial membrane potential and the prevention of the release of cytochrome C and apoptosis-inducing factor (AIF) from the mitochondria. nih.gov By inhibiting these processes, Homoeriodictyol effectively curbs mitochondria-mediated cell apoptosis. nih.gov Furthermore, it has been shown to inhibit H2O2-induced changes in apoptosis-related proteins such as Bcl-2, Bcl-xL, caspases-3, and -9, and PARP. nih.gov

Free Radical Scavenging Capabilities

Homoeriodictyol possesses inherent free radical scavenging abilities, which contribute to its antioxidant profile. chembk.com This capability is attributed to its chemical structure as a flavonoid. chembk.com The term "antioxidant potential" often refers to the capacity of a compound to scavenge free radicals. nih.gov Flavonoid-rich extracts are known to chelate metal ions and neutralize free radicals, offering protection against cellular degradation. nih.gov

The ability of flavonoids to scavenge free radicals is a recognized mechanism for their protective effects against mutagenicity induced by certain hydroperoxides. mibellebiochemistry.com The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to determine the free radical scavenging activity of compounds. smujo.id

Anti-inflammatory Effects and Molecular Targets

Homoeriodictyol is known to possess anti-inflammatory properties, modulating various inflammatory responses within the body. jppres.comcreative-proteomics.com

Modulation of Inflammatory Responses

Homoeriodictyol has been shown to modulate inflammatory responses, a key factor in many chronic diseases. jppres.comnih.gov T-cell differentiation and function are influenced by a variety of environmental signals, including activating and inhibitory molecules and cytokines, which can be targeted to modulate inflammatory responses. frontiersin.org

One of the key molecular targets of Homoeriodictyol in its anti-inflammatory action is the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a protein complex involved in the inflammatory response, and its activation leads to the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. nih.gov In studies related to Alzheimer's disease models, Homoeriodictyol was found to reduce the expression levels of NLRP3, Caspase-1, and ASC, which are all components of the inflammasome. nih.gov This, in turn, led to a decrease in the levels of the inflammatory factors IL-1β and IL-18 in brain tissue. nih.gov It is speculated that by inhibiting the NLRP3 inflammasome, Homoeriodictyol can ameliorate inflammatory damage. nih.gov

The anti-inflammatory effects of Homoeriodictyol are also demonstrated in its ability to suppress both the neurogenic and inflammatory phases in the formalin-induced paw-licking test in mice. jppres.com This suggests a broad-spectrum anti-inflammatory activity.

Inhibition of NLRP3 Inflammasome in Neuroinflammation Models

Recent studies have highlighted the role of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome in neuroinflammation, a key factor in the pathogenesis of neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net Research indicates that homoeriodictyol can inhibit the activation of the NLRP3 inflammasome. nih.govnih.gov

In a mouse model of Alzheimer's disease induced by Aβ25–35 peptide, oral administration of homoeriodictyol was found to improve memory impairment. nih.govnih.gov The study revealed that homoeriodictyol reduced neuronal damage, decreased amyloid-β (Aβ) levels in the brain, and lowered oxidative stress and apoptosis. nih.govnih.gov Mechanistically, homoeriodictyol was shown to inhibit the activation of the NLRP3 inflammasome, as evidenced by the decreased expression of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and caspase-1. nih.govresearchgate.netnih.gov This inhibition consequently led to reduced levels of the pro-inflammatory cytokines IL-1β and IL-18 in the brain. nih.govnih.gov

Further in vitro experiments using LPS-induced N9 microglia cells confirmed these findings. The protective effects of homoeriodictyol were negated by the addition of nigericin, an NLRP3 inflammasome agonist, providing direct evidence for its mechanism of action. nih.govnih.gov These findings suggest that homoeriodictyol's neuroprotective effects are, at least in part, mediated through the inhibition of the NLRP3 inflammasome pathway. nih.gov

Comparison with NSAIDs and Side Effect Profiles

Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used for pain and inflammation management. jppres.com However, their long-term use is associated with significant side effects, particularly gastrointestinal complications. jppres.comnih.gov Homoeriodictyol has shown anti-inflammatory and analgesic effects comparable to NSAIDs in certain models, but with a potentially more favorable side effect profile. jppres.com

The anti-inflammatory action of NSAIDs is primarily due to the inhibition of cyclooxygenase (COX) enzymes. medicalnewstoday.com Homoeriodictyol's reduction of writhing responses in acetic acid-induced models suggests a similar inhibition of peripheral pain mechanisms, possibly involving the COX pathways. jppres.com However, a notable difference is that in the same study, homoeriodictyol did not produce observable adverse effects on gastrointestinal tissues, a common issue with NSAID therapy. jppres.com

While NSAIDs are effective, they can cause a range of side effects including stomach pain, ulcers, and in some cases, renal and cardiovascular issues. nih.govmedicalnewstoday.comrxfiles.ca The propionic acid derivatives like ibuprofen (B1674241) and naproxen (B1676952) are generally better tolerated, but the risk remains. rxfiles.ca Although direct, long-term comparative studies on the side effect profiles of homoeriodictyol and various NSAIDs are lacking, initial findings suggest homoeriodictyol may offer a safer alternative for managing inflammation-related conditions. jppres.com

Anticancer Activities and Cellular Mechanisms

Homoeriodictyol has been investigated for its potential as an anticancer agent, demonstrating inhibitory effects on various cancer cell lines. researchgate.netcabidigitallibrary.org

Effects on Cancer Cell Lines (MCF-7, HeLa, HT-29)

In a study examining its anticancer efficacy, homoeriodictyol was tested against human breast cancer (MCF-7), cervical cancer (HeLa), and colon adenocarcinoma (HT-29) cell lines. researchgate.netcabidigitallibrary.org The results, based on the MTT cytotoxicity assay, showed that homoeriodictyol at a concentration of 500 μg/ml caused significant reductions in cell survival. researchgate.netcabidigitallibrary.org

The neutral red uptake (NRU) assay further confirmed these cytotoxic effects, indicating a substantial reduction in cell survival across all three cell lines following treatment with homoeriodictyol. researchgate.netcabidigitallibrary.org

Reduction of Cancer Cell Survival

The reduction in cancer cell survival induced by homoeriodictyol is linked to its ability to induce mitochondrial injury. researchgate.netcabidigitallibrary.org This was evidenced by a significant enhancement of intracellular reactive oxygen species (ROS) and dysfunction of the mitochondrial membrane potential (ΔΨm) in all tested cancer cell lines. researchgate.netcabidigitallibrary.org

Furthermore, flow cytometry analysis revealed that treatment with homoeriodictyol led to a notable percentage of cells entering the sub-G1 apoptotic phase, indicating the induction of programmed cell death. researchgate.netcabidigitallibrary.org

Anti-tumor Properties

The anti-tumor properties of homoeriodictyol are supported by its molecular effects within cancer cells. jppres.comresearchgate.netcabidigitallibrary.org Gene expression analysis in homoeriodictyol-treated cell lines showed an upregulation of key genes involved in apoptosis and tumor suppression, including p53, caspase-3, caspase-9, and bax. researchgate.netcabidigitallibrary.org The upregulation of these genes provides a molecular basis for the observed anticancer efficacy of homoeriodictyol. researchgate.net These findings suggest that homoeriodictyol holds promise as a bioactive therapeutic agent in cancer treatment. researchgate.netcabidigitallibrary.org

Cancer Cell LineAssay% Reduction in Cell Survival (at 500 µg/ml)
MCF-7 (Breast Cancer)MTT51.9% researchgate.netcabidigitallibrary.org
NRU83.0% researchgate.netcabidigitallibrary.org
HeLa (Cervical Cancer)MTT66.7% researchgate.netcabidigitallibrary.org
NRU87.7% researchgate.netcabidigitallibrary.org
HT-29 (Colon Cancer)MTT76.2% researchgate.netcabidigitallibrary.org
NRU66.7% researchgate.netcabidigitallibrary.org

Neuroprotective Effects and Related Mechanisms

Beyond its anti-inflammatory actions in the brain, homoeriodictyol exhibits broader neuroprotective effects. These effects are attributed to its antioxidant properties and its ability to modulate various cellular pathways involved in neuronal survival. nih.govwikipedia.org

In studies using models of neurotoxicity, homoeriodictyol has been shown to protect neuronal cells. nih.gov This protection is linked to its capacity to reduce oxidative stress, a key contributor to neuronal damage in various neurological disorders. mdpi.com For instance, in a mouse model of Aβ₂₅₋₃₅-induced memory impairment, homoeriodictyol treatment led to decreased levels of reactive oxygen species (ROS) and apoptosis in the hippocampus. mdpi.com

The activation of cellular defense mechanisms is another important aspect of homoeriodictyol's neuroprotective action. It has been noted for its ability to activate the Nrf2 pathway, which plays a crucial role in protecting cells against oxidative stress. jppres.com While much of the research on Nrf2 activation has focused on the structurally similar flavonoid eriodictyol (B191197), the shared flavanone (B1672756) backbone suggests a potential common mechanism. researchgate.netnih.gov The Nrf2 pathway is known to protect against H₂O₂-induced neurotoxicity and amyloid-β in neurons. researchgate.netnih.gov

Improvement of Memory Impairment in Alzheimer's Disease Models (Aβ25–35-induced mice)

Homoeriodictyol has demonstrated significant potential in ameliorating memory and cognitive deficits in animal models of Alzheimer's disease (AD). nih.govnih.gov In studies utilizing mice induced with amyloid-beta peptide 25–35 (Aβ25–35), a model that mimics key aspects of AD pathology, oral administration of homoeriodictyol led to marked improvements in learning and memory. nih.govnih.gov The Aβ25–35 peptide is known to form toxic aggregates that cause neuronal damage, neuroinflammation, and oxidative stress, leading to cognitive dysfunction. nih.gov

The neuroprotective effects of homoeriodictyol were assessed using standard behavioral tests, including the Y-maze and the novel object recognition (NOR) test. nih.govresearchgate.net In the Y-maze test, mice treated with homoeriodictyol showed a significantly higher rate of spontaneous alternation compared to the untreated model group, indicating improved spatial working memory. nih.govresearchgate.net Similarly, in the NOR test, homoeriodictyol treatment improved the ability of mice to distinguish between familiar and novel objects, reflecting enhanced recognition memory. nih.govresearchgate.net

Beyond improving behavioral outcomes, homoeriodictyol was found to address the core pathology in the brains of Aβ25–35-induced mice. nih.govnih.gov Treatment with the compound reduced the deposition of Aβ plaques and decreased the levels of hyperphosphorylated tau protein, both of which are hallmark pathological features of Alzheimer's disease. nih.gov Furthermore, it was observed to reduce neuronal damage and loss in the hippocampus, a brain region critical for memory formation. nih.govresearchgate.net These findings suggest that homoeriodictyol not only improves symptoms but also counteracts the underlying neurodegenerative processes in this AD model. nih.govnih.gov

Table 1: Effect of Homoeriodictyol on Behavioral Tests in Aβ25–35-Induced Mice Data synthesized from studies assessing cognitive improvement.

TestParameterModel Group (Aβ25–35)Homoeriodictyol-Treated GroupOutcome
Y-Maze Spontaneous Alternation RateSignificantly LowerSignificantly HigherImproved Spatial Memory nih.govresearchgate.net
Novel Object Recognition Discrimination CoefficientSignificantly LowerSignificantly HigherEnhanced Recognition Memory nih.govresearchgate.net

Inhibition of Mitochondrial Dysfunction

Mitochondrial dysfunction is a critical factor in the pathogenesis of neurodegenerative diseases, including Alzheimer's. nih.govmpg.de Mitochondria, the primary energy producers in cells, are also a major source of reactive oxygen species (ROS). nih.gov Excessive ROS production can lead to oxidative stress, damaging cellular components and triggering cell death pathways, which is particularly detrimental to energy-dependent nerve cells. nih.govmpg.de

Homoeriodictyol has been shown to protect against oxidative insults through mechanisms that include the inhibition of mitochondrial dysfunction. nih.gov Research indicates that the compound can mitigate the harmful effects of excessive ROS, which are known to be produced in response to pathological stimuli like Aβ plaques in Alzheimer's disease. nih.gov In models of AD, treatment with homoeriodictyol led to reduced levels of oxidative stress in the brain. nih.govnih.gov This protective action helps preserve mitochondrial integrity and function, which is essential for neuronal survival and activity. nih.govmpg.de The ability of homoeriodictyol to combat oxidative stress and subsequent mitochondrial damage is a key component of its neuroprotective profile. nih.govnih.gov

Ability to Cross the Blood-Brain Barrier

A fundamental challenge for any neurotherapeutics is the ability to cross the blood-brain barrier (BBB), a highly selective border that protects the central nervous system (CNS) from potentially harmful substances. frontiersin.orgwikipedia.org For a compound to exert a direct effect on the brain, it must be able to permeate this barrier. nih.govfrontiersin.org

Studies have confirmed that homoeriodictyol can indeed cross the BBB. nih.govnih.gov Using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), researchers detected homoeriodictyol in the brain tissue of mice following oral administration. nih.govdntb.gov.ua Specifically, a concentration of 205.3 ng/g was measured in the brain, providing clear evidence of its passage into the CNS. nih.gov This capacity is crucial, as it substantiates the compound's potential to directly act on neuronal cells and pathways involved in neurodegenerative diseases. nih.govnih.gov The confirmation that homoeriodictyol reaches the brain lays the foundation for its observed neuroprotective and cognitive-enhancing effects in AD models. nih.gov

Potential as an Anti-Ferroptotic Compound in Neurodegeneration

Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides, which has been increasingly implicated in the pathology of various neurodegenerative diseases. nih.govfrontiersin.org This cell death pathway is distinct from apoptosis and is driven by iron-dependent oxidative stress. nih.gov Markers of ferroptosis, such as iron deposition and depletion of glutathione (GSH), have been identified in models of Alzheimer's and Parkinson's disease. nih.gov

Homoeriodictyol and related flavonoids are being investigated as potential anti-ferroptotic agents. researchgate.net The neuroprotective effects of these compounds are often linked to their antioxidant and iron-chelating properties. researchgate.net By reducing oxidative stress and potentially modulating iron metabolism, compounds like homoeriodictyol may inhibit the ferroptotic cascade that leads to neuronal death. researchgate.neteuropeanreview.org For instance, the related flavanone eriodictyol has been shown to exert an anti-ferroptotic effect by activating protective cellular pathways. researchgate.net Given that inhibiting ferroptosis is emerging as a promising therapeutic strategy for neurodegeneration, the antioxidant activities of homoeriodictyol suggest its potential in this area, warranting further investigation into its specific effects on ferroptosis-related mechanisms in the brain. frontiersin.orgresearchgate.net

Analgesic and Antinociceptive Properties

Dose-Dependent Reduction in Nociceptive Behavior (Acetic Acid-induced Writhing Test)

Homoeriodictyol has demonstrated significant peripheral analgesic properties in preclinical models. jppres.comjppres.com The acetic acid-induced writhing test, a standard chemical method for evaluating peripheral antinociceptive activity, was used to assess its effects. nih.govjapsonline.com In this test, intraperitoneal injection of acetic acid induces characteristic writhing behavior, which is a response to pain caused by the release of inflammatory mediators. nih.gov

When administered to mice, homoeriodictyol produced a significant and dose-dependent reduction in the number of acetic acid-induced writhes. jppres.comjetir.org This indicates a powerful ability to inhibit peripheral pain signaling. The effect was dose-responsive, with higher doses leading to greater pain inhibition. jppres.com

Table 2: Antinociceptive Effect of Homoeriodictyol in the Acetic Acid-Induced Writhing Test Data from Al-Bzour et al. (2024)

Dose of Homoeriodictyol (µg/kg)Writhing Inhibition (%)
50Not specified, but part of a dose-responsive increase
100Significant reduction jppres.comjetir.org
150Significant reduction jppres.comjetir.org
20052.4% jppres.comjppres.comgrafiati.com

Central Analgesic Effects (Hot Plate Model, Opioidergic Pathway Involvement)

In addition to its peripheral effects, homoeriodictyol exhibits analgesic properties that are mediated by the central nervous system. jppres.comjppres.com This was evaluated using the hot plate test, a model that assesses the response to thermal pain and is indicative of centrally acting analgesics. nih.govresearchgate.net In this model, homoeriodictyol significantly increased the latency period, or the time it took for mice to react to the heat, in a dose-dependent manner. jppres.com A 65.8% increase in latency was observed at the highest tested dose, demonstrating a potent central analgesic effect. jppres.comjppres.com

Crucially, further investigation revealed that the opioidergic system is involved in homoeriodictyol's central analgesic mechanism. jppres.com The opioidergic pathway, which includes receptors activated by endogenous opioids and exogenous opiates like morphine, is a major system for pain modulation in the brain and spinal cord. elifesciences.orgupm.edu.my The analgesic effect of homoeriodictyol in the hot plate test was significantly reversed by the administration of naloxone (B1662785), a non-selective opioid receptor antagonist. jppres.comjppres.com This reversal strongly suggests that homoeriodictyol exerts its central pain-relieving effects, at least in part, by acting on opioidergic pathways. jppres.comnih.gov

Table 3: Central Analgesic Effect of Homoeriodictyol in the Hot Plate Test Data from Al-Bzour et al. (2024)

Dose of Homoeriodictyol (µg/kg)Increase in Latency Time (%)Reversal by Naloxone
50-150Dose-dependent increase jppres.comYes jppres.comjppres.com
20065.8% jppres.comjppres.comYes jppres.comjppres.com

Modulation of Pain in Formalin-induced Paw Licking Assay

Homoeriodictyol has demonstrated significant dose-dependent antinociceptive effects in the formalin-induced paw licking assay in mice. jppres.comjppres.com This assay induces a biphasic pain response: an early, neurogenic phase followed by a later, inflammatory phase. bioline.org.br Research shows that homoeriodictyol effectively suppresses both phases of the test. jppres.comjppres.com The administration of homoeriodictyol at doses of 100, 150, and 200 µg/kg resulted in a significant, dose-dependent reduction in paw licking time during both the early and late phases following a formalin injection. jppres.com The effects of homoeriodictyol in this assay were significantly reversed by naloxone, an opioid receptor antagonist, suggesting an interaction with the opioid system. jppres.comjppres.com

Interaction with Vanilloid (TRPV1) and Glutamatergic Systems

Homoeriodictyol's analgesic properties appear to be mediated, in part, through its interaction with the vanilloid (TRPV1) and glutamatergic systems. jppres.comjppres.com Studies have shown that homoeriodictyol effectively reduces neurogenic nociception induced by intraplantar injections of capsaicin (B1668287) and glutamate (B1630785). jppres.comjppres.com Capsaicin is a known activator of TRPV1 receptors, which are crucial in mediating inflammatory and neuropathic pain signals. jppres.com The attenuation of capsaicin-induced responses by homoeriodictyol suggests an antagonistic effect on these receptors. jppres.com

Similarly, the compound's ability to mitigate glutamate-induced nociception points to its role in modulating neurotransmitter systems involved in pain signaling. jppres.com The activation of presynaptic TRPV1 channels can modulate glutamatergic transmission. frontiersin.orgnih.gov Functional interactions between glutamate receptors and TRPV1 have been observed in sensory neurons, where glutamate receptor activation can lead to TRPV1-dependent mechanical hyperalgesia. nih.gov Research indicates that homoeriodictyol at a dose of 200 µg/kg reduced neurogenic nociception induced by capsaicin and glutamate by 76.9% and 57.8%, respectively. jppres.com

Table 1: Effect of Homoeriodictyol on Capsaicin and Glutamate-Induced Nociception

Compound Dose (µg/kg) Nociceptive Agent Inhibition of Nociception (%)
Homoeriodictyol 200 Capsaicin 76.9
Homoeriodictyol 200 Glutamate 57.8

Gastrointestinal and Metabolic Effects

Increased SGLT-1 Mediated Glucose Uptake in Caco-2 Cells

In studies using differentiated Caco-2 cells as a model for the intestinal barrier, homoeriodictyol has been shown to promote glucose uptake. nih.govplos.org At a concentration of 100 μM, homoeriodictyol increased glucose uptake by approximately 29.0%. nih.govplos.org This effect was found to be mediated by the sodium-coupled glucose transporter 1 (SGLT-1). nih.govplos.org The involvement of SGLT-1 was confirmed by the sensitivity of the glucose uptake stimulating effect to phloridzin, a known SGLT-1 inhibitor, and its insensitivity to phloretin, an inhibitor of sodium-independent glucose transporters (GLUT). nih.govplos.orgfigshare.com

Table 2: Effect of Homoeriodictyol on Glucose Uptake in Caco-2 Cells

Compound Concentration (µM) Increase in Glucose Uptake (%)
Homoeriodictyol 100 29.0 ± 3.83

Decreased Serotonin (B10506) Release in Caco-2 and SH-SY5Y Cells

Homoeriodictyol has been observed to decrease serotonin release in both intestinal and neuronal cell models. nih.govplos.org In differentiated Caco-2 cells, treatment with 100 μM homoeriodictyol led to a 48.8% decrease in serotonin release through a phloridzin-sensitive signaling pathway, further linking its effects to SGLT-1. nih.govplos.org Furthermore, in human neural SH-SY5Y cells, a model for studying serotonin release, homoeriodictyol also reduced extracellular serotonin levels. plos.org Application of 0.01 μM homoeriodictyol to SH-SY5Y cells resulted in a 57.1% reduction in serotonin release, suggesting a potential action on the central serotonin system as well. nih.govplos.org

Table 3: Effect of Homoeriodictyol on Serotonin Release

Cell Line Homoeriodictyol Concentration (µM) Decrease in Serotonin Release (%)
Caco-2 100 48.8 ± 7.57
SH-SY5Y 0.01 57.1 ± 5.43

Appetite-Inducing Effects in Human Subjects

Recent evidence suggests that homoeriodictyol may have appetite-inducing effects in humans. nih.govresearchgate.net This has led to its investigation as a potential agent for addressing conditions like anorexia of aging. nih.govresearchgate.net

Impact on Hunger Ratings

In a human intervention study, the administration of 30 mg of homoeriodictyol sodium salt (NaHED) was assessed for its effect on hunger. nih.govresearchgate.net When administered alone to healthy adult subjects, it did not significantly change feelings of hunger within a 30-minute timeframe post-intervention. researchgate.net However, when combined with a 75g glucose load, more pronounced effects on appetite were observed. nih.govresearchgate.net These findings suggest that NaHED may have appetizing effects, particularly when co-administered with glucose. nih.gov

Influence on Energy and Protein Intake

Homoeriodictyol, particularly in its sodium salt form (NaHED), has demonstrated an ability to influence appetite and food consumption. Research involving healthy adult subjects has shown that the compound's effects are most significant when administered with a caloric load. In a cross-over intervention trial, the administration of 30 mg of NaHED combined with a 75g glucose load resulted in a notable increase in subsequent ad libitum food intake from a standardized breakfast. nih.gov Specifically, the total energy intake increased by an average of 9.52% (± 4.60%), and the protein intake saw an increase of 7.08% (± 7.97%). nih.govresearchgate.net However, when NaHED was given alone without the glucose load, it did not produce a significant change in energy intake. researchgate.netresearchgate.net These findings suggest that homoeriodictyol may act as an appetite-stimulating agent, particularly in a postprandial state. nih.gov

Table 1: Effect of Homoeriodictyol Sodium Salt (NaHED) with Glucose on Macronutrient Intake

ParameterMean Increase (%)Standard Deviation (±%)
Energy Intake9.524.60
Protein Intake7.087.97

Data derived from a study on healthy adults receiving 30 mg NaHED with a 75g glucose load. nih.govresearchgate.net

Modulation of Plasma Ghrelin and Serotonin Levels

The appetite-inducing effects of homoeriodictyol are correlated with its influence on key hormones that regulate hunger and satiety. In studies where NaHED was administered with a glucose solution, there was a significant increase in the plasma levels of ghrelin, a hormone known for stimulating appetite. nih.govresearchgate.net This elevation in ghrelin is consistent with the observed increase in food consumption. nih.gov

Table 2: Influence of Homoeriodictyol (NaHED) on Plasma Ghrelin and Serotonin

ConditionHormoneEffect
NaHED with GlucoseGhrelinIncreased Plasma Levels nih.govresearchgate.net
NaHED with GlucoseSerotoninDecreased Plasma Concentrations nih.govresearchgate.net
NaHED aloneSerotoninDecreased Plasma Concentrations researchgate.netresearchgate.net

Other Biological Activities

Antimicrobial Properties

Homoeriodictyol has been identified as a flavonoid with notable antimicrobial activity. scispace.comcreative-proteomics.com Research has shown that homoeriodictyol isolated from Zanthoxylum budrunga roots possesses antibacterial properties. asianpubs.org This activity is a recognized characteristic of many flavonoids, which are plant-derived compounds often involved in defense mechanisms against pathogens. creative-proteomics.comasianpubs.org The potential of homoeriodictyol as an antimicrobial agent is a subject of ongoing research, exploring its efficacy against various microorganisms. nih.gov

Potential in Skin Health (Antioxidizing Agents and Free Radical Scavengers)

Homoeriodictyol exhibits significant antioxidant and free radical scavenging activity, which is fundamental to skin health. chembk.com As an antioxidant, it helps protect cells from oxidative stress, a key factor in premature aging and skin damage caused by environmental aggressors like UV radiation and pollution. womenshealthmag.commdpi.com The compound's ability to neutralize reactive oxygen species (ROS) has been demonstrated in various studies. mdpi.com

Research shows that homoeriodictyol can protect human endothelial cells from oxidative injury by activating the Nrf2 signaling pathway, a crucial intracellular defense system against oxidative insults. nih.gov This activation helps to mitigate cellular damage and inhibit apoptosis. nih.gov By reducing oxidative stress and protecting cellular structures, homoeriodictyol has the potential to be a valuable component in skincare formulations aimed at maintaining skin health and youthfulness. chembk.comnih.gov

Impact on Cytotoxicity and Apoptosis

Homoeriodictyol has been investigated for its cytotoxic effects against various cancer cell lines, demonstrating its potential as an anticancer agent. creative-proteomics.comresearchgate.net Studies have shown that it can induce cell death (apoptosis) in different types of cancer cells.

In one study, a 500 μg/ml concentration of homoeriodictyol caused significant reductions in the survival of MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cells by 51.9%, 66.7%, and 76.2%, respectively, as measured by the MTT assay. researchgate.net The mechanism of action involves the induction of apoptosis, which was confirmed by an increase in the sub-G1 apoptotic phase in treated cells. researchgate.net This apoptotic response is associated with the upregulation of key genes such as p53, caspase-3, caspase-9, and Bax. researchgate.net

Another study on H292 human lung cancer cells found that while (2S)-homoeriodictyol itself did not show appreciable cytotoxic activity at the tested concentrations, other related flavonoids isolated from the same plant source did, suggesting the importance of structural variations for this effect. iiarjournals.orgiiarjournals.org The primary mechanism for its anticancer effects appears to be the induction of mitochondrial injury and dysfunction, leading to programmed cell death. nih.govresearchgate.net

Table 3: Cytotoxic Effects of Homoeriodictyol (500 μg/ml) on Cancer Cell Lines

Cell LineCancer TypeCell Survival Reduction (%)
MCF-7Breast Cancer51.9
HeLaCervical Cancer66.7
HT-29Colon Cancer76.2

Data from MTT cytotoxicity assay. researchgate.net

Pharmacokinetics and Pharmacodynamics in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of a compound is crucial for understanding its potential as a therapeutic agent, determining how it is processed by a biological system. americanpharmaceuticalreview.comnuvisan.com Preclinical studies, including in vitro assays and in vivo animal models, provide foundational insights into these processes. wuxiapptec.comnih.gov

Bioavailability Considerations

The bioavailability of flavonoids can vary significantly, and structural characteristics such as methylation play a critical role. sci-hub.semdpi.com Methylated flavonoids are noted for having enhanced oral bioavailability and improved intestinal absorption compared to their non-methylated counterparts. mdpi.comresearchgate.net This enhancement is partly attributed to improved metabolic stability and membrane permeability. researchgate.net While direct human bioavailability data for homoeriodictyol (B191827) is limited, its methylated structure suggests potentially favorable absorption characteristics. mdpi.com

Metabolic Stability

Metabolic stability is a key determinant of a compound's pharmacokinetic profile. Methylation of flavonoids has been reported to improve their stability within biological systems. researchgate.netresearchgate.net Homoeriodictyol itself is a metabolite, formed from the flavonoid eriocitrin (B1671051) in plasma and urine. medchemexpress.com It can also be produced via the metabolism of other flavonoids; for example, studies in rats have shown that hesperetin (B1673127) can be demethylated to form eriodictyol (B191197), which can then be methylated at a different position to yield homoeriodictyol conjugates. mdpi.com In the liver, flavonoids like eriodictyol undergo methoxylation to become homoeriodictyol. nih.gov

Pharmacokinetic studies in male Sprague-Dawley rats following intravenous administration revealed that the metabolism and elimination of homoeriodictyol are dependent on its stereochemistry. nih.govresearchgate.net This highlights the importance of considering the specific stereoisomers in metabolic and pharmacokinetic evaluations.

Membrane Transport Capability

The ability of homoeriodictyol to cross biological membranes has been investigated using in vitro models such as Caco-2 cell monolayers, which mimic the human intestinal epithelium. oup.comnih.gov These studies indicate that homoeriodictyol is efficiently transported across Caco-2 cells primarily through passive diffusion, following the pH-partition hypothesis. oup.comnih.govebi.ac.uk

Table 1: Summary of Homoeriodictyol Membrane Transport Studies This table is interactive. You can sort and filter the data by clicking on the headers.

Model System Transport Mechanism Key Findings References
Caco-2 Cells Passive Diffusion Efficiently transported via passive diffusion according to the pH-partition hypothesis. oup.com, ebi.ac.uk, nih.gov
Caco-2 Cells Active Transport Transport is temperature-dependent and reduced by amino acid-modifying reagents, confirming a role for active transport. oup.com, ebi.ac.uk, nih.gov
PAMPA (Parallel Artificial Membrane Permeability Assay) Passive Diffusion Permeability characteristics are consistent with passive diffusion. oup.com, ebi.ac.uk, nih.gov

Oral Bioavailability

The oral bioavailability of a compound is influenced by its absorption and metabolic stability. sygnaturediscovery.com For flavonoids, methylation is a key structural feature that often leads to enhanced oral bioavailability. mdpi.comresearchgate.net This is due to improved absorption characteristics and greater stability against metabolic enzymes. researchgate.netresearchgate.net While specific oral bioavailability percentages for homoeriodictyol are not detailed in the available preclinical studies, its nature as a methylated flavanone (B1672756) suggests it possesses improved properties for intestinal absorption compared to non-methylated analogs. mdpi.com

In Vitro and In Vivo Pharmacological Studies

The pharmacological effects and mechanisms of action of homoeriodictyol have been explored using various preclinical models, particularly in vitro cell-based assays.

Cellular Models for Investigating Mechanisms (e.g., Caco-2, SH-SY5Y, RAW 264.7, BV-2)

Cellular models are instrumental in dissecting the molecular pathways affected by bioactive compounds.

Caco-2 Cells: This human colon adenocarcinoma cell line is a well-established model for the intestinal barrier. In differentiated Caco-2 cells, homoeriodictyol has been shown to increase glucose uptake by 29.0% at a concentration of 100 μM. plos.org This effect is mediated by the sodium-glucose linked transporter (SGLT-1). plos.orgresearchgate.net Conversely, at the same concentration, homoeriodictyol decreased serotonin (B10506) release by nearly 49% through a phloridzin-sensitive pathway, indicating an influence on the serotonin system at the intestinal level. plos.org

SH-SY5Y Cells: The human neuroblastoma SH-SY5Y cell line is widely used in neuroscience research as a model for human neurons. ebiohippo.commdpi.com Studies using these cells demonstrated that homoeriodictyol can also modulate the serotonin system centrally. Application of homoeriodictyol at concentrations as low as 0.01 μM reduced extracellular serotonin levels by over 57%. plos.org However, in other studies focused on neuroprotection, homoeriodictyol was found to be inactive in assays where related flavonoids like sterubin showed significant protective effects. alzdiscovery.org

RAW 264.7 and BV-2 Cells: These murine macrophage (RAW 264.7) and microglial (BV-2) cell lines are standard models for studying inflammation. culturecollections.org.uknih.govmdpi.com An extract from Eriodictyon californicum, which contains homoeriodictyol, demonstrated anti-inflammatory effects in both RAW 264.7 and BV-2 cells stimulated with lipopolysaccharide (LPS). thieme.de However, when the purified compounds were tested, one study reported that homoeriodictyol had no significant anti-inflammatory activity in BV-2 cells at concentrations up to 10 µM, whereas the related flavonoid sterubin was potent. researchgate.net This suggests that the anti-inflammatory activity of plant extracts may be due to other components or synergistic effects.

Table 2: Summary of In Vitro Pharmacological Findings for Homoeriodictyol This table is interactive. You can sort and filter the data by clicking on the headers.

Cell Line Cell Type Model For Key Findings References
Caco-2 Human Intestinal Epithelial Intestinal Barrier, Nutrient Absorption Increases SGLT-1-mediated glucose uptake; decreases serotonin release. researchgate.net, plos.org,
SH-SY5Y Human Neuroblastoma Neuronal Function, Neurosecretion Reduces extracellular serotonin levels. Inactive in some neuroprotection assays. plos.org, alzdiscovery.org
RAW 264.7 Murine Macrophage Inflammation An extract containing homoeriodictyol showed anti-inflammatory effects. thieme.de
BV-2 Murine Microglia Neuroinflammation An extract containing homoeriodictyol showed anti-inflammatory effects. Purified homoeriodictyol showed no effect up to 10µM in one study. thieme.de, researchgate.net

Animal Models of Disease (e.g., Aβ25–35-induced mice, Nociception models)

The therapeutic potential of Homoeriodictyol has been investigated in various preclinical animal models of disease, particularly focusing on neurodegenerative conditions and pain. These studies provide critical insights into the compound's pharmacodynamic effects and mechanisms of action.

Aβ25–35-Induced Alzheimer's Disease Model

In mouse models of Alzheimer's disease induced by the administration of amyloid-beta peptide 25–35 (Aβ25–35), Homoeriodictyol has demonstrated significant neuroprotective effects. ter-arkhiv.rudntb.gov.uanih.gov An Alzheimer's disease (AD) mouse model was developed using intracerebroventricular (ICV) injection of the Aβ25–35 peptide to investigate the neuroprotective activities of Eriodictyol and Homoeriodictyol. nih.govnih.gov Studies have shown that both Homoeriodictyol and the related flavonoid Eriodictyol can ameliorate memory impairment and cognitive dysfunction in these mice. nih.govresearchgate.net A key mechanism underlying this improvement is the inhibition of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a critical component of the neuroinflammatory response in AD. ter-arkhiv.runih.govnih.gov

Research indicates that Homoeriodictyol is capable of crossing the blood-brain barrier to exert its therapeutic effects. nih.govnih.gov Once in the central nervous system, it has been shown to reduce neuronal damage, decrease the levels of Aβ in the brain, and lower markers of oxidative stress and apoptosis. nih.gov Specifically, treatment with Homoeriodictyol led to a reduction in the expression of NLRP3 inflammasome-related proteins such as NLRP3, Caspase-1, and ASC, as well as the inflammatory cytokines IL-18 and IL-1β in brain tissue. nih.gov Furthermore, the compound helps to restore the balance of various immune cells in the peripheral blood of the model mice. nih.gov The neuroprotective effects were further confirmed in vitro, where Homoeriodictyol's ability to protect microglia was negated by the addition of an NLRP3 agonist, reinforcing the role of this pathway in its mechanism of action. nih.gov

Table 1: Effects of Homoeriodictyol on Biomarkers in Aβ25–35-Induced Mice

Biomarker Category Biomarker Effect Observed Reference
Inflammasome NLRP3 Reduced Expression nih.gov
Caspase-1 Reduced Expression nih.gov
ASC Reduced Expression nih.gov
Inflammatory Cytokines IL-1β Reduced Level nih.gov
IL-18 Reduced Level nih.gov
Oxidative Stress ROS Reduced Level nih.gov
GSH-Px Increased Level nih.gov
MDA Reduced Level nih.gov
SOD Increased Level nih.gov
Pathology Aβ Levels Decreased nih.gov
Neuronal Damage Reduced nih.gov

Nociception Models

Homoeriodictyol has been extensively studied for its pain-relieving properties in various mouse models of nociception. jppres.comjppres.comgrafiati.com These studies collectively suggest that the compound exhibits significant antinociceptive activity through both central and peripheral mechanisms. jppres.comjppres.com

In the acetic acid-induced writhing test, a model for visceral inflammatory pain, Homoeriodictyol produced a significant and dose-dependent reduction in nociceptive behavior. jppres.comjppres.com A notable inhibition of writhing was observed, demonstrating its potent analgesic effect. jppres.com

The hot plate test, which assesses centrally mediated analgesia, showed that Homoeriodictyol substantially increased the pain threshold or latency period of the mice in response to a thermal stimulus. jppres.comjppres.com This effect was significantly reversed by the administration of naloxone (B1662785), an opioid receptor antagonist, indicating the involvement of the opioid system in its central analgesic action. jppres.comjppres.com

Furthermore, in the formalin-induced paw-licking test, which has two distinct phases representing neurogenic (early phase) and inflammatory (late phase) pain, Homoeriodictyol effectively suppressed both phases. jppres.comjppres.com The reversal of its effect in this model by naloxone further supports the role of opioid pathways. jppres.comjppres.com To explore peripheral mechanisms, its effects on glutamate- and capsaicin-induced neurogenic nociception were tested. Homoeriodictyol effectively reduced pain behaviors in both models, suggesting an interaction with the glutamatergic and vanilloid (TRPV1) systems. jppres.comjppres.com

Table 2: Antinociceptive Effects of Homoeriodictyol in Different Mouse Models

Nociception Model Key Finding Implied Mechanism Reference
Acetic Acid-Induced Writhing Dose-dependent reduction in writhing (52.4% inhibition at 200 µg/kg) Peripheral and anti-inflammatory effects jppres.comjppres.com
Hot Plate Test Increased latency period (65.8% at 200 µg/kg); effect reversed by naloxone Central analgesia involving opioid system jppres.comjppres.com
Formalin Test (Neurogenic & Inflammatory Phases) Suppression of both phases; effect reversed by naloxone Central and peripheral effects involving opioid system jppres.comjppres.com
Glutamate-Induced Nociception Reduced paw-licking time (57.8% inhibition at 200 µg/kg) Involvement of the glutamatergic system jppres.comjppres.com

| Capsaicin-Induced Nociception | Reduced paw-licking time (76.9% inhibition at 200 µg/kg) | Involvement of the vanilloid system (TRPV1) | jppres.comjppres.com |

Methodologies for Academic Research and Analysis of Homoeriodictyol

Analytical Techniques for Quantification and Structural Elucidation

The accurate quantification and structural confirmation of homoeriodictyol (B191827) in various matrices, such as plant extracts and biological samples, are crucial for research and quality control. creative-proteomics.com A range of sophisticated analytical techniques are utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the precise quantification and purification of homoeriodictyol from diverse samples. creative-proteomics.com This method offers excellent resolution and separation efficiency, which is critical for accurate analysis, especially in complex mixtures like botanical extracts. creative-proteomics.com

Modern HPLC systems, often equipped with Diode-Array Detection (DAD), allow for the sensitive and selective detection of homoeriodictyol. creative-proteomics.com The development of a robust HPLC method involves a systematic approach to optimize various parameters to achieve the desired separation quality and speed.

A typical HPLC method for the analysis of a homoeriodictyol derivative, such as homoeriodictyol-7-O-beta-D-glucopyranoside, has been developed and validated. In one such study, a reversed-phase C18 column was used with a mobile phase consisting of methanol (B129727), water, and glacial acetic acid (45:55:0.5, v/v/v). nih.gov The method demonstrated good linearity over a concentration range of 0.1-200.0 µg/mL in plasma and 0.05-5.0 µg/mL in tissues. nih.gov The validation of this method showed high precision and accuracy, with relative standard deviations for intra- and inter-day precision being less than 13.1%, and accuracy, expressed as relative error, ranging from -0.8% to 5.4% in plasma. nih.gov

Table 1: Example of a Validated HPLC Method for a Homoeriodictyol Derivative

Parameter Details
Stationary Phase C18 Column
Mobile Phase Methanol-Water-Glacial Acetic Acid (45:55:0.5, v/v/v)
Linearity Range (Plasma) 0.1-200.0 µg/mL
Linearity Range (Tissues) 0.05-5.0 µg/mL
Intra- & Inter-Day Precision (RSD) < 13.1%
Accuracy (Relative Error in Plasma) -0.8% to 5.4%

| Mean Extraction Recovery | > 73.17% |

This table is based on data for Homoeriodictyol-7-O-beta-D-glucopyranoside. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the identification and quantification of homoeriodictyol, even at very low concentrations. creative-proteomics.com This powerful method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In the analysis of homoeriodictyol, LC-MS/MS provides detailed mass spectrometry data that helps to confirm the presence and structure of the compound. creative-proteomics.com Instruments such as Triple Quadrupole and Orbitrap systems are utilized to provide high-resolution accurate mass measurements, which are essential for the sensitive and specific detection of homoeriodictyol. creative-proteomics.com

The fragmentation pattern of a molecule in the mass spectrometer is unique and can be used as a fingerprint for its identification. For homoeriodictyol, using Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF), the precursor ion [M-H]⁻ is observed at an m/z of 301.0722. massbank.eu Collision-induced dissociation of this precursor ion generates a series of product ions that are characteristic of the homoeriodictyol structure. massbank.eu

Table 2: MS/MS Fragmentation Data for Homoeriodictyol

Precursor Ion [M-H]⁻ (m/z) Product Ions (m/z)

Data obtained from LC-ESI-QTOF analysis in negative ion mode. massbank.eu

High-Performance Thin-Layer Chromatography (HPTLC) is a reliable, rapid, and cost-effective method for the simultaneous quantification of flavonoids like homoeriodictyol in plant extracts. researchgate.net HPTLC fingerprint analysis is a powerful tool for the quality control of raw plant materials. nih.gov

A validated HPTLC-densitometric method has been developed for the simultaneous quantification of homoeriodictyol and persicogenin (B1583917) in the aerial parts of Rhus species. researchgate.net In this method, chromatographic separation was achieved on HPTLC plates with a mobile phase of toluene–ethyl acetate–methanol (8:2:0.5, v/v/v). researchgate.net Densitometric scanning and quantification were performed at a wavelength of 293 nm. researchgate.net

The method was validated according to the International Conference on Harmonisation (ICH) guidelines and demonstrated good linearity, precision, and accuracy. researchgate.net

Table 3: Validation Parameters of an HPTLC Method for Homoeriodictyol

Parameter Value
Mobile Phase Toluene–Ethyl Acetate–Methanol (8:2:0.5, v/v/v)
Detection Wavelength 293 nm
Linearity Range 100–800 ng/band
Limit of Detection (LOD) Specific values determined per study

| Limit of Quantification (LOQ) | Specific values determined per study |

This table is based on a method for the simultaneous quantification of homoeriodictyol and persicogenin. researchgate.net

A combination of spectroscopic methods is essential for the unambiguous structural elucidation and confirmation of homoeriodictyol. creative-proteomics.com

UV Spectroscopy : Ultraviolet (UV) spectroscopy is used to observe the electronic transitions within the molecule. Flavonoids typically show two major absorption bands in the UV-visible region, which arise from the A- and B-rings of the flavanone (B1672756) structure. This technique provides initial evidence for the presence of a flavonoid chromophore.

IR Spectroscopy : Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. For homoeriodictyol, characteristic IR absorption bands would be expected for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, as well as C-O stretching vibrations.

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the complete structure of a molecule. creative-proteomics.com Both ¹H-NMR and ¹³C-NMR are used. ¹H-NMR provides information about the number and types of protons and their connectivity, while ¹³C-NMR reveals the carbon skeleton of the molecule. Advanced 2D-NMR techniques like COSY, HSQC, and HMBC are employed to establish the precise connectivity of atoms within the homoeriodictyol molecule. creative-proteomics.com

HRMS : High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of homoeriodictyol, allowing for the determination of its elemental composition. creative-proteomics.com This is crucial for confirming the molecular formula of the compound.

Biological Activity Assays

To investigate the potential health benefits of homoeriodictyol, various in vitro assays are conducted to assess its biological activities. creative-proteomics.com

The antioxidant properties of homoeriodictyol are commonly evaluated using assays that measure its ability to scavenge free radicals or reduce oxidizing agents.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it. sciforum.net The reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically at approximately 517 nm. mdpi.com The percentage of DPPH radical scavenging activity is then calculated. In a study on the ethanol extract of Eriodictyon californicum, a plant known to contain homoeriodictyol, the extract demonstrated significant DPPH radical inhibition, with 93.39% inhibition at a concentration of 1.0 mg/ml. sciforum.net

Table 4: Principles of Antioxidant Assays

Assay Principle Measurement
DPPH Scavenging of the stable DPPH free radical by an antioxidant. Decrease in absorbance at ~517 nm.

| FRAP | Reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by an antioxidant. | Increase in absorbance at 593 nm. |

Anti-inflammatory Assays (e.g., LPS-stimulated cell cultures)

A standard method to evaluate the anti-inflammatory potential of compounds like homoeriodictyol involves the use of lipopolysaccharide (LPS)-stimulated macrophage cell cultures, such as the RAW 264.7 cell line. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these cells.

In this assay, macrophages are cultured and then stimulated with LPS, which leads to the production and release of pro-inflammatory mediators, including nitric oxide (NO) and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The test compound, homoeriodictyol, is introduced to the cell culture prior to or concurrently with LPS stimulation.

The anti-inflammatory effect is quantified by measuring the reduction in the levels of these inflammatory markers in the presence of the compound. For instance, studies on the structurally similar flavonoid, eriodictyol (B191197), have demonstrated its ability to significantly reduce NO production in LPS-stimulated RAW 264.7 cells. nih.gov Furthermore, eriodictyol has been shown to suppress the expression of mRNA and the secretion of pro-inflammatory cytokines. nih.govnih.gov These inhibitory effects are often linked to the downregulation of key signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov

Anticancer Assays (Cell Viability, Proliferation, Apoptosis)

To investigate the anticancer properties of homoeriodictyol, a suite of in vitro assays is utilized, primarily focusing on cell viability, proliferation, and the induction of apoptosis (programmed cell death).

Cell Viability and Proliferation:

Cell viability is commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method measures the metabolic activity of cells, which is indicative of their viability. In a study on androgen-resistant prostate cancer PC3 cells, treatment with various concentrations of homoeriodictyol for 72 hours was evaluated using the MTT test to determine its effect on cell survival.

Cell proliferation, the process of cell division, can be monitored through various techniques. One such method is the wound healing assay, which assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer. This assay provides insights into the anti-migratory effects of the compound. Homoeriodictyol has been shown to exhibit antimigratory effects in prostate cancer cells.

Apoptosis Assays:

The induction of apoptosis is a key indicator of a compound's anticancer potential. Several methods are employed to detect and quantify apoptosis:

Hoechst Staining: This fluorescent staining method is used to visualize nuclear morphology. Apoptotic cells are identified by condensed or fragmented nuclei. This technique was used to evaluate apoptosis in PC3 cells treated with homoeriodictyol.

Flow Cytometry: This technique can be used to quantify the percentage of apoptotic cells in a population after staining with specific markers like Annexin V and propidium iodide.

Western Blotting: This method is used to detect the expression levels of key proteins involved in the apoptotic cascade, such as caspases (e.g., CASP3, CASP8), the tumor suppressor protein p53, and members of the Bcl-2 family (e.g., BAX, BCL2). Research has shown that homoeriodictyol can induce apoptosis in PC3 cells in a concentration-dependent manner, occurring through both intrinsic and extrinsic caspase pathways.

Interactive Data Table: Effect of Homoeriodictyol on Prostate Cancer Cells

AssayCell LineEffect of HomoeriodictyolKey Findings
Cell Viability (MTT) PC3Reduced cell survivalConcentration-dependent inhibition
Cell Migration (Wound Healing) PC3Inhibited cell migrationCorrelated with changes in gene expression
Apoptosis (Hoechst Staining) PC3Induced apoptosisIncreased number of apoptotic cells

Neuroprotective Assays (e.g., Memory Impairment Models)

The neuroprotective effects of homoeriodictyol are often evaluated using animal models of neurodegenerative diseases that feature memory impairment, such as models of Alzheimer's disease. A common approach is to induce a disease-like state in rodents, for example, through the intracerebroventricular injection of amyloid-beta (Aβ) peptides, which are known to be a key factor in the pathology of Alzheimer's disease.

Following the induction of the disease model, animals are treated with homoeriodictyol over a period of time. The efficacy of the treatment is then assessed through a series of behavioral tests designed to evaluate different aspects of memory and cognitive function:

Y-maze Test: This test is used to assess spatial working memory. It is based on the natural tendency of rodents to explore novel environments. An improvement in the percentage of spontaneous alternations between the arms of the maze indicates enhanced spatial memory.

New Object Recognition Test: This test evaluates recognition memory. It relies on the innate preference of rodents to spend more time exploring a novel object than a familiar one. An increased preference for the new object suggests improved recognition memory.

In a study using an Aβ₂₅₋₃₅-induced mouse model of Alzheimer's disease, oral administration of homoeriodictyol for four weeks was found to improve short-term spatial memory in the Y-maze test and enhance the ability of the mice to recognize new objects.

Pain Models (Acetic Acid-induced Writhing, Hot Plate, Formalin-induced Paw Licking)

The analgesic, or pain-relieving, properties of homoeriodictyol are investigated using established rodent models of nociception. These models are designed to assess different types of pain, including visceral, thermal, and inflammatory pain.

Acetic Acid-induced Writhing Test: This is a model of visceral pain. An intraperitoneal injection of acetic acid induces a characteristic writhing response (stretching and abdominal contractions) in mice. The analgesic effect of homoeriodictyol is determined by its ability to reduce the number of writhes compared to a control group. Homoeriodictyol has demonstrated a significant and dose-dependent reduction in nociceptive behavior in this test, with a 52.4% inhibition at a dose of 200 µg/kg. jppres.com

Hot Plate Test: This model is used to evaluate central analgesic activity, particularly for thermal pain. The animal is placed on a heated plate, and the latency to a pain response (such as licking a paw or jumping) is measured. An increase in the latency period indicates an analgesic effect. Homoeriodictyol has been shown to substantially increase the latency period in this test, with a 65.8% increase at a 200 µg/kg dose. jppres.com

Formalin-induced Paw Licking Test: This model is used to assess both neurogenic and inflammatory pain. A subcutaneous injection of formalin into the paw elicits a biphasic licking response. The early phase (0-5 minutes) is considered neurogenic pain resulting from the direct stimulation of nociceptors, while the late phase (15-30 minutes) is associated with an inflammatory response. Homoeriodictyol has been found to significantly suppress both the neurogenic and inflammatory phases of this test. jppres.com

Interactive Data Table: Analgesic Effects of Homoeriodictyol in Mice

Pain ModelParameter MeasuredEffect of Homoeriodictyol (200 µg/kg)Type of Pain Assessed
Acetic Acid-induced Writhing Number of writhes52.4% inhibition jppres.comVisceral
Hot Plate Test Latency to pain response65.8% increase jppres.comCentral/Thermal
Formalin-induced Paw Licking Licking timeSignificant reduction in both phases jppres.comNeurogenic & Inflammatory

Glucose Uptake and Serotonin (B10506) Release Assays (e.g., Caco-2 cells)

The influence of homoeriodictyol on metabolic processes such as glucose absorption and serotonin signaling can be studied using in vitro models that mimic the intestinal barrier, such as differentiated Caco-2 cells. These human colon adenocarcinoma cells, when grown to confluence, differentiate to form a polarized monolayer with characteristics of the small intestinal epithelium.

Glucose Uptake Assay:

To assess the effect of homoeriodictyol on glucose uptake, differentiated Caco-2 cells are incubated with the compound. A fluorescently labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is then added to the culture. The uptake of 2-NBDG by the cells is measured using a fluorescence plate reader.

Research has shown that homoeriodictyol can promote glucose uptake in Caco-2 cells. For example, at a concentration of 100 μM, it increased glucose uptake by 29.0 ± 3.83%. This effect was found to be mediated by the sodium-coupled glucose transporter SGLT-1, as it was sensitive to the SGLT-1 inhibitor phloridzin but not the GLUT inhibitor phloretin.

Serotonin Release Assay:

The same Caco-2 cell model can be used to investigate the impact of homoeriodictyol on serotonin release. After treatment with the compound, the cell culture supernatant is collected, and the concentration of serotonin is measured, typically using an enzyme-linked immunosorbent assay (ELISA).

Interestingly, while homoeriodictyol was found to increase glucose uptake, it simultaneously decreased serotonin release in a dose-dependent manner in differentiated Caco-2 cells. At a concentration of 100 μM, it reduced serotonin release by 48.8 ± 7.57%. This effect was also linked to a phloridzin-sensitive signaling pathway.

Molecular and Cellular Biology Techniques

To delve deeper into the mechanisms of action of homoeriodictyol at a molecular level, various techniques from molecular and cellular biology are employed. These methods allow for the detailed analysis of changes in gene and protein expression in response to treatment with the compound.

Gene Expression Analysis (e.g., RNAseq, Transcriptomics)

Gene expression analysis provides a broad overview of the cellular response to a compound by measuring the expression levels of thousands of genes simultaneously.

RNA sequencing (RNAseq) and Transcriptomics: These high-throughput sequencing technologies are used to profile the entire transcriptome of a cell or tissue under specific conditions. In the context of homoeriodictyol research, cells (e.g., cancer cells, neurons) would be treated with the compound, and then their RNA would be extracted and sequenced. The resulting data allows for a comprehensive comparison of gene expression between treated and untreated cells, identifying which genes are upregulated or downregulated. This can reveal the biological pathways and processes that are affected by homoeriodictyol. For instance, a transcriptomics study was conducted on Streptomyces albidoflavus to identify genes involved in L-tyrosine catabolism to enhance the biosynthesis of flavonoids, including homoeriodictyol. nih.govnih.govdtu.dk

Real-Time Polymerase Chain Reaction (RT-qPCR): While RNAseq provides a global view, RT-qPCR is used to quantify the expression of specific genes of interest with high sensitivity and accuracy. This technique is often used to validate the findings from RNAseq or to investigate the effect of a compound on a predefined set of genes. For example, in the study of homoeriodictyol's effect on prostate cancer cells, RT-qPCR was used to measure the mRNA expression levels of genes involved in apoptosis (e.g., CASP3, CASP8, TP53, BAX, BCL2) and epithelial-mesenchymal transition (e.g., CDH1, CDH2, TWIST, SNAIL, ZEB1). The results showed that homoeriodictyol upregulated pro-apoptotic genes and the epithelial marker CDH1, while downregulating the anti-apoptotic gene BCL2 and transcription factors associated with cell migration.

Protein Expression and Enzyme Activity Assays

The investigation of Homoeriodictyol's biological effects frequently involves the use of protein expression and enzyme activity assays. These methodologies are crucial for understanding the molecular mechanisms through which the compound exerts its influence. Enzyme assays are designed to measure the rate of an enzymatic reaction, providing insights into how a compound like homoeriodictyol might inhibit or enhance an enzyme's function. Common types of assays used in broader biochemical research that can be applied to homoeriodictyol include those for kinases, phosphatases, proteases, and oxidases, which can be detected through absorbance, fluorescence, or chemiluminescence methods thermofisher.com.

For example, studies on whey protein hydrolysis utilize enzymes like pepsin, trypsin, and papain, and the degree of hydrolysis is a key metric of enzyme activity mdpi.com. While not directly studying homoeriodictyol, these methods are representative of the techniques employed. In the context of homoeriodictyol research, studies have shown it can downregulate levels of oxidative stress and apoptosis nih.gov. To quantify such changes in protein expression, researchers typically use methods like Western blotting to measure protein levels or quantitative polymerase chain reaction (qPCR) to assess the expression of corresponding genes. For instance, investigating homoeriodictyol's effect on the NLRP3 inflammasome would involve assays to measure the expression and activation of its protein components nih.gov.

Cell Culture and in vitro Models

In vitro models are indispensable tools for the preliminary analysis of homoeriodictyol's effects at the cellular level. These models range from traditional two-dimensional (2D) cell monolayers to more complex three-dimensional (3D) systems like spheroids and organoids, which more accurately mimic the in vivo environment frontiersin.orgsigmaaldrich.comnih.gov. Organotypic cultures, for example, allow cells to grow in a system that reflects the organization of live tissue springernature.com.

In specific research on homoeriodictyol, cell culture models have been used to explore its neuroprotective potential. One study utilized a lipopolysaccharide (LPS)-induced N9 microglia cell line to model neuroinflammation nih.gov. The High Content Screening System was employed to examine the effects of homoeriodictyol on these cells. Such models allow for the controlled investigation of cellular responses, including the inhibition of inflammasome activation and the amelioration of immune cell disorders, providing foundational evidence before moving to more complex organismal studies nih.gov. These 3D models are particularly valuable in drug discovery for assessing efficacy and potential toxicity in a patient-centric manner frontiersin.org.

Clinical Research Methodologies (Past and Future)

Randomized, Cross-Over Intervention Trials in Human Subjects

Human clinical research into homoeriodictyol has utilized randomized, cross-over intervention trials to assess its physiological effects. This study design is advantageous as each participant serves as their own control, reducing variability between subjects.

In published research, two such cross-over trials were conducted on healthy adult subjects to investigate the appetite-inducing effects of the compound. nih.govresearchgate.net

Study I: Ten healthy subjects were administered 30 mg of the sodium salt of homoeriodictyol (NaHED) nih.govresearchgate.net.

Study II: Seventeen healthy subjects were given 30 mg of NaHED in combination with a 75g glucose load nih.govresearchgate.net.

In both studies, the effects were compared against a control intervention, allowing for a direct assessment of homoeriodictyol's impact.

Table 1: Design of Randomized, Cross-Over Intervention Trials on Homoeriodictyol

Study Feature Study I Study II
Participants (n) 10 healthy adults 17 healthy adults
Intervention 30 mg NaHED 30 mg NaHED + 75 g Glucose
Design Randomized, Cross-Over Randomized, Cross-Over

| Primary Focus | Appetite and Hormonal Changes | Appetite and Hormonal Changes with Glucose Load |

Assessment of Subjective Ratings (Hunger, Satiety)

A key component of clinical trials investigating appetite-modulating compounds is the assessment of subjective feelings. Methodologies for measuring satiety and hunger typically involve tracking changes in subjective states over time a-star.edu.sg. Visual Analogue Scales (VAS) are a common and reproducible tool for this purpose, where participants rate their feelings on a 100 mm scale mdpi.com.

In the homoeriodictyol trials, subjective ratings of hunger were assessed at fasting and at specific post-intervention time points: 30 minutes in Study I and 120 minutes in Study II nih.govresearchgate.net. This methodology allows researchers to quantify the perceived effects of the compound on appetite. While the studies found that NaHED administered with glucose increased energy intake, the subjective hunger feeling itself did not change significantly in that specific trial researchgate.net.

Biomarker Analysis in Plasma (e.g., Ghrelin, Serotonin)

To complement subjective ratings, objective biomarkers are analyzed from plasma samples. The measurement of these biomarkers requires sensitive and reliable analytical methods, such as high-performance liquid chromatography (HPLC), ELISA, and mass spectrometry, to ensure accuracy, as concentrations can be very low and sample collection methods can influence results nih.govresearchgate.net.

In the clinical investigation of homoeriodictyol, blood drawings were conducted to determine plasma changes in key hunger- and satiety-associated hormones nih.govresearchgate.net. The specific biomarkers analyzed included:

Ghrelin (an appetite-stimulating hormone)

Serotonin

Peptide YY (PYY)

Glucagon-Like Peptide-1 (GLP-1)

The analysis revealed that plasma serotonin concentrations decreased after both interventions (NaHED alone and with glucose). However, plasma ghrelin values (measured as ΔAUC) increased only when NaHED was administered in combination with glucose, which correlated with an increase in energy intake nih.govresearchgate.net.

Table 2: Key Biomarker and Intake Findings from Homoeriodictyol Clinical Trials

Outcome Measure Intervention: NaHED only (Study I) Intervention: NaHED + Glucose (Study II)
Energy Intake No significant change Increased (+9.52%) nih.govresearchgate.net
Protein Intake No significant change Increased (+7.08%) nih.govresearchgate.net
Plasma Ghrelin (ΔAUC) No significant change Increased nih.govresearchgate.net

| Plasma Serotonin | Decreased nih.govresearchgate.net | Decreased nih.govresearchgate.net |

Consideration for Long-Term Intervention Studies

The initial clinical trials on homoeriodictyol were short-term, focusing on acute effects after a single administration. While these studies demonstrated appetizing effects in healthy adults when the compound was administered with a glucose load, the researchers concluded that these findings need to be validated over a longer duration nih.govresearchgate.net. Therefore, future research considerations strongly recommend the implementation of long-term intervention studies. Such studies are warranted to verify the effects of homoeriodictyol, particularly in compromised subjects, such as elderly individuals experiencing anorexia of aging, which was the initial scope of the research nih.govresearchgate.net.

Need for Well-Designed Clinical Trials to Validate Therapeutic Efficacy

While preclinical studies have illuminated the potential therapeutic avenues of homoeriodictyol, the transition from promising laboratory findings to validated clinical applications necessitates a rigorous and systematic approach. The journey from preclinical evidence to proven therapeutic efficacy is contingent upon the implementation of well-designed clinical trials. Such trials are indispensable for substantiating the therapeutic claims, understanding the compound's behavior in humans, and establishing its place in clinical practice.

The existing body of research, largely comprising in vitro and in vivo animal studies, has laid a crucial foundation. For instance, studies have demonstrated that homoeriodictyol, along with its structural analog eriodictyol, can ameliorate memory impairment in mouse models of Alzheimer's disease by inhibiting the NLRP3 inflammasome mdpi.comnih.gov. This points towards a potential neuroprotective role for the compound. However, the physiological environment in humans is vastly more complex than in animal models, and responses can differ significantly. Therefore, direct clinical evidence is paramount.

Several key factors underscore the imperative for well-designed clinical trials for homoeriodictyol:

Confirmation of Efficacy in Humans: The primary goal of clinical trials is to ascertain whether the therapeutic effects observed in preclinical models translate to human subjects. The complex interplay of genetics, metabolism, and lifestyle in humans can influence the efficacy of a compound in ways that animal models cannot fully replicate.

Dose-Response Relationship: Determining the optimal therapeutic dose is a critical aspect of clinical development. Well-structured trials allow researchers to investigate different dosage regimens to identify the concentration at which homoeriodictyol exerts its beneficial effects without causing undue side effects.

Pharmacokinetics and Bioavailability: Understanding how homoeriodictyol is absorbed, distributed, metabolized, and excreted (ADME) in the human body is fundamental. Flavonoids, in general, can have low bioavailability, which can limit their therapeutic potential nih.gov. Clinical trials are essential to characterize the pharmacokinetic profile of homoeriodictyol and to develop formulations that may enhance its absorption and delivery to target tissues.

Long-Term Effects: Many chronic conditions would require long-term treatment. Clinical trials, particularly Phase III studies, are designed to evaluate the long-term efficacy and safety of a potential therapeutic agent, providing crucial data that cannot be obtained from short-term preclinical studies.

The table below summarizes the key preclinical findings for homoeriodictyol and the corresponding questions that need to be addressed in future clinical trials.

Preclinical Finding Key Research Area Unanswered Questions for Clinical Trials
Amelioration of memory impairment in Aβ25–35-induced mice mdpi.comnih.govNeuroprotection- Does homoeriodictyol improve cognitive function in patients with neurodegenerative diseases? - What is the effective and safe dose range in a human population?
Inhibition of the NLRP3 inflammasome mdpi.comnih.govAnti-inflammatory- Can homoeriodictyol modulate inflammatory markers in humans? - Is this mechanism clinically relevant for inflammatory conditions?
Bitter-masking properties wikipedia.orgGustatory Effects- Can homoeriodictyol be used to improve the palatability of medications? - Are there any long-term effects of modulating taste perception?

The successful translation of homoeriodictyol from a promising natural compound to a clinically validated therapeutic agent is a multi-step process that hinges on the execution of methodologically sound clinical trials. These trials will be instrumental in bridging the gap between preclinical potential and proven human efficacy, ultimately determining the future role of homoeriodictyol in medicine.

Academic and Industrial Applications of Homoeriodictyol Research

Therapeutic Development and Drug Discovery

The pharmacological activities of homoeriodictyol (B191827) have positioned it as a significant compound in the realm of therapeutic development and drug discovery. creative-proteomics.com Its potential is being investigated for creating new treatments and improving existing drug development processes.

Potential as a Novel Therapeutic Agent (e.g., non-opioid analgesic)

Recent studies have illuminated the potential of homoeriodictyol as a novel, non-opioid analgesic. Research using mouse models of nociception has shown that homoeriodictyol can produce significant, dose-dependent pain-relieving effects. jppres.com It has demonstrated efficacy in models of both inflammatory and neurogenic pain, suggesting it acts through both central and peripheral pathways. jppres.com

One of the key mechanisms behind its analgesic properties appears to be its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor, a well-known mediator of pain signals. jppres.comnih.gov By acting as an antagonist to the TRPV1 receptor, homoeriodictyol can modulate pain signaling. jppres.comresearchgate.net This is particularly significant in the search for alternatives to opioids, as TRPV1 antagonists represent a promising class of non-addictive pain relievers. nih.govnih.gov Notably, the pain-relieving effects of homoeriodictyol in certain tests were reversed by naloxone (B1662785), an opioid receptor antagonist, suggesting a complex interaction with the endogenous opioid system that warrants further investigation. jppres.com

The following table summarizes the key findings from a study investigating the antinociceptive effects of homoeriodictyol in various mouse models.

Pain ModelHomoeriodictyol Effect (at 200 µg/kg)Implied Mechanism of Action
Acetic Acid-Induced Writhing Test 52.4% inhibition of nociceptive behavior. jppres.comPeripheral and central analgesic activity. jppres.com
Hot Plate Test 65.8% increase in latency period. jppres.comCentral analgesic activity, potentially involving opioid pathways. jppres.com
Formalin-Induced Paw-Licking Test Significant suppression of both neurogenic and inflammatory phases. jppres.comModulation of both neurogenic and inflammatory pain pathways. jppres.com
Capsaicin-Induced Paw-Licking Test 76.9% reduction in neurogenic nociception. jppres.comAntagonism of TRPV1 receptors. jppres.com
Glutamate-Induced Paw-Licking Test 57.8% reduction in neurogenic nociception. jppres.comModulation of the glutamatergic system. jppres.com

Development of Novel Pharmaceutical Formulations

A critical aspect of translating a promising compound like homoeriodictyol into a viable therapeutic agent is the development of effective pharmaceutical formulations. creative-proteomics.comresearchgate.net Research in this area focuses on enhancing the compound's stability, solubility, and bioavailability to ensure it can be effectively delivered to its target sites in the body. creative-proteomics.comnih.gov Due to the inherent challenges with many natural compounds, such as poor solubility, novel formulation strategies are essential. researchgate.netpharmtech.com

Current research efforts include the investigation of advanced drug delivery systems, such as nanotechnology-based formulations, to overcome these limitations. researchgate.netnih.gov Understanding the pharmacokinetics of homoeriodictyol, including its absorption, distribution, metabolism, and excretion (ADME), is crucial for designing these formulations. creative-proteomics.com Stability testing under various conditions (e.g., pH, temperature, light) is also a key part of the development process to ensure the final product is both effective and has a practical shelf-life. creative-proteomics.com

Role in Drug Discovery and Development Processes

Homoeriodictyol serves as a valuable lead compound in the drug discovery process. researchgate.netresearchgate.netwikipedia.org A lead compound is a chemical that has pharmacological activity but may need structural modifications to enhance its therapeutic properties. wikipedia.org The flavanone (B1672756) structure of homoeriodictyol provides a starting point for medicinal chemists to design and synthesize new analogues with improved potency, selectivity, and pharmacokinetic profiles. researchgate.netresearchgate.net

Its role extends to being a tool for studying biological pathways. For instance, its activity as a TRPV1 antagonist allows researchers to probe the function of this receptor in various physiological and pathological processes. jppres.comresearchgate.net Furthermore, homoeriodictyol is used in phytochemical studies to understand the composition and bioactivity of plant extracts, which can lead to the discovery of other new therapeutic agents. creative-proteomics.com

Nutraceutical and Dietary Supplement Industry

Assessment of Health Benefits

The assessment of homoeriodictyol's health benefits is a key focus for its use in nutraceuticals. creative-proteomics.com Its recognized antioxidant and anti-inflammatory properties are of primary interest. creative-proteomics.comcymitquimica.com Antioxidants help to neutralize harmful free radicals in the body, which can reduce oxidative stress and cellular damage. This is a foundational aspect of its potential health benefits. researchgate.net

Beyond its general antioxidant capacity, research has pointed to more specific effects. Studies have suggested that homoeriodictyol may have neuroprotective effects, potentially helping to protect neurons and support cognitive function. nih.govnih.gov Some research also indicates it may have a role in improving endothelial function, which is important for cardiovascular health. Furthermore, it has been investigated for its potential to increase appetite, which could be beneficial in certain contexts. researchgate.net

Formulation Optimization for Bioavailability and Efficacy

For homoeriodictyol to be effective as a nutraceutical, its formulation must be optimized to ensure adequate bioavailability and efficacy. creative-proteomics.com Bioavailability refers to the proportion of a substance that enters the circulation when introduced into the body and so is able to have an active effect. Many flavonoids have low bioavailability, which can limit their health benefits. nih.govsci-hub.se

Formulation development for nutraceuticals involves strategies to enhance the absorption of homoeriodictyol in the gastrointestinal tract. creative-proteomics.comnih.gov This can include the use of specific excipients or delivery systems. pharmtech.com Understanding the metabolic fate of homoeriodictyol is also crucial for optimizing formulations. creative-proteomics.comsci-hub.se By improving its stability and absorption, manufacturers can create more effective dietary supplements that deliver the intended health benefits to consumers. creative-proteomics.com

Application in Functional Foods

Homoeriodictyol is a flavonoid compound found in various plants, such as those from the genus Rhus and Eriodictyon californicum (Herba Santa). thieme-connect.comnih.gov Its recognized bioactive properties, including antioxidant and anti-inflammatory effects, have positioned it as a valuable ingredient for the development of functional foods. creative-proteomics.com The analysis and quantification of homoeriodictyol content are crucial for creating functional foods enriched with this compound. creative-proteomics.com By accurately measuring its concentration, manufacturers can develop and market products with specific health-promoting claims, appealing to health-conscious consumers. creative-proteomics.com

Research has focused on incorporating homoeriodictyol into functional beverages and other food products to leverage its health benefits. nih.gov For instance, studies have explored its use in decreasing the bitterness of other functional ingredients like (+)-catechin, a common phenolic compound in functional foods. nih.govresearchgate.net This taste-modulating property is significant because it allows for the creation of more palatable functional foods without compromising their bioactive content.

The development of functional foods with homoeriodictyol also involves optimizing formulations to enhance its bioavailability and efficacy. creative-proteomics.com This ensures that consumers receive the maximum potential health benefits from the product. creative-proteomics.com

Taste Modulation in Food and Pharmaceutical Industries

Homoeriodictyol is recognized for its significant taste-modulating properties, particularly its ability to mask bitterness. This characteristic makes it a highly valuable compound in both the food and pharmaceutical industries. google.comacs.org

Homoeriodictyol, and particularly its sodium salt, has demonstrated a remarkable ability to reduce the bitterness of a wide range of compounds. acs.orgebi.ac.ukwikipedia.org This bitter-masking effect is a key application, as it can improve the palatability of various products without imparting a strong flavor of its own. google.comacs.org

Sensory studies have shown that homoeriodictyol can significantly decrease the bitter taste of substances like caffeine. google.comacs.org Research has confirmed its effectiveness against a variety of bitter molecules, including salicin, amarogentin, paracetamol, and quinine. nih.govacs.orgebi.ac.ukwikipedia.org The sodium salt of homoeriodictyol has been found to be particularly potent, reducing the bitterness of these compounds by 10% to 40%. ebi.ac.ukwikipedia.org

The mechanism behind its bitter-masking ability is thought to involve interaction with the TAS2R taste receptors responsible for detecting bitterness. researchgate.net This interaction appears to be broad, affecting the perception of bitterness from different chemical classes of molecules. acs.org However, it is noteworthy that its masking effect does not extend to all bitter compounds, such as bitter linoleic acid emulsions. acs.orgebi.ac.ukwikipedia.org

Below is a table summarizing the bitter-masking effects of homoeriodictyol on various compounds as reported in scientific literature.

Bitter CompoundMasking Effect ObservedReference
CaffeineSignificant decrease in bitterness google.comacs.org
SalicinBitterness reduction between 10% and 40% nih.govacs.org
AmarogentinBitterness reduction between 10% and 40% nih.govacs.org
ParacetamolBitterness reduction between 10% and 40% nih.govacs.org
QuinineBitterness reduction between 10% and 40% nih.govacs.org
(+)-CatechinEffective in decreasing bitterness researchgate.net
GuaifenesinReduced the evoked bitter response mdpi.com

This table is for informational purposes and is based on available research findings.

The application of homoeriodictyol extends to a wide array of oral consumable products where unpleasant tastes are a concern. google.com This includes food products, beverages, and pharmaceutical preparations. google.com In the food industry, it can be used to improve the taste profile of products that contain naturally bitter ingredients or artificial sweeteners with a bitter aftertaste. google.comsmolecule.com

In the pharmaceutical sector, taste masking is crucial for patient compliance, especially for pediatric and geriatric populations who may have difficulty with bitter-tasting medications. mdpi.com Homoeriodictyol offers a solution for developing more palatable oral medications. acs.orgmdpi.com It has been shown to be effective in reducing the bitterness of pharmaceutical compounds like paracetamol and guaifenesin. acs.orgmdpi.com This makes it a valuable excipient in the formulation of oral drugs, helping to overcome the aversive taste that can be a barrier to treatment adherence. mdpi.com

Quality Control and Standardization

The effective and consistent application of homoeriodictyol in commercial products necessitates robust quality control and standardization protocols. creative-proteomics.com

To guarantee the quality and consistency of food and pharmaceutical products containing homoeriodictyol, precise analytical methods are essential. creative-proteomics.com High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are key techniques used for the quantification and purification of homoeriodictyol from various samples. creative-proteomics.com These methods ensure accurate measurements of the compound's concentration, even at low levels, and provide structural insights. creative-proteomics.com

By quantifying the homoeriodictyol content, manufacturers can verify the authenticity of their products and detect any potential adulteration. creative-proteomics.com This is crucial for regulatory compliance and for ensuring that the product delivers the intended effects, whether for health benefits or taste modulation. creative-proteomics.com Stability testing under different environmental conditions, such as light, temperature, and pH, is also a critical aspect of quality control to determine the product's shelf-life and efficacy. creative-proteomics.com

The standardization of herbal products and pharmaceutical formulations containing homoeriodictyol is vital for ensuring their potency and consistency. thieme-connect.comcreative-proteomics.com For herbal products, where the concentration of active compounds can vary significantly, standardization helps in providing a reliable and uniform product to the consumer. nih.gov

A validated High-Performance Thin-Layer Chromatography (HPTLC) method has been developed for the simultaneous quantification of homoeriodictyol and other flavonoids in plant extracts. thieme-connect.com This method has been shown to be accurate and precise, making it a valuable tool for the quality control and standardization of bulk drugs and herbal formulations. thieme-connect.comresearchgate.net The establishment of such standardized analytical methods allows for the routine assessment of physicochemical parameters, which can serve as a reference for quality control in a laboratory setting. nih.gov This ensures that different batches of a product contain a consistent amount of homoeriodictyol, leading to predictable therapeutic or functional effects. thieme-connect.comcreative-proteomics.com

Future Research Directions and Unanswered Questions

Elucidation of Full Pharmacokinetic Profile in Humans

A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of homoeriodictyol (B191827) in humans remains largely incomplete. Early research from 1958 provided initial insights into its metabolic fate, but modern, detailed pharmacokinetic studies are lacking. sci-hub.se Current knowledge is often extrapolated from in vitro models, animal studies, or general data on flavonoids. ebi.ac.uknih.govacs.org

Research indicates that the pharmacokinetics of homoeriodictyol are stereochemistry-dependent, meaning its different spatial isomers are distributed, metabolized, and eliminated differently. ebi.ac.uk Studies in rats have characterized its disposition, but this data may not directly translate to humans. ebi.ac.ukacs.org One study noted that due to low sensitivity of assays for the compound in serum, urine analysis provided a more accurate estimation of pharmacokinetic parameters. ebi.ac.uk While methylated flavonoids like homoeriodictyol are suggested to have enhanced oral bioavailability and intestinal absorption compared to their non-methylated counterparts, the precise rate and extent of this in humans are unknown. mdpi.com Future research must prioritize human clinical trials to determine key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and elimination half-life. creative-proteomics.comebi.ac.uk

Further Molecular Investigations into Specific Receptor Interactions (e.g., Opioid Receptors)

Emerging evidence suggests that homoeriodictyol may exert some of its biological effects through interactions with specific receptor systems, a novel finding for a flavonoid compound. jppres.com A particularly intriguing area for future investigation is its potential interaction with opioid receptors.

In a study using a hot plate model to assess pain, the analgesic effect of homoeriodictyol was reversed by naloxone (B1662785), a known opioid receptor antagonist. jppres.com This finding strongly suggests that the compound's central analgesic effects could be mediated through opioidergic pathways. jppres.com However, the direct binding affinity, receptor subtype selectivity (e.g., μ, δ, κ), and the nature of the interaction (agonist, antagonist, or modulator) remain to be determined. jppres.comnih.gov Future molecular investigations, including receptor binding assays and computational modeling, are essential to confirm and characterize this unique interaction with opioid receptors or the endogenous opioid system. jppres.comnih.gov Such studies would be pivotal in understanding its mechanism of action as a potential non-opioid analgesic. jppres.com

In-depth Studies on Bioavailability and Metabolism to Aid Therapeutic Development

The therapeutic potential of any compound is intrinsically linked to its bioavailability and metabolic stability. jppres.comcreative-proteomics.com For homoeriodictyol, these areas are critically under-studied and represent a significant barrier to its development as a therapeutic agent. jppres.com

It is known that eriodictyol (B191197) is metabolized into homoeriodictyol in the liver via methoxylation, and the methylation of flavonoids is generally thought to improve their bioavailability and metabolic stability. nih.govresearchgate.net However, detailed metabolic maps, identification of all major metabolites, and the enzymatic pathways responsible (e.g., cytochrome P450 enzymes, glucuronidation) in humans have not been fully elucidated. creative-proteomics.comsci-hub.se Furthermore, the disposition of homoeriodictyol is dependent on its stereoisomers, adding a layer of complexity to its metabolic profile. ebi.ac.uk In-depth studies using modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are required to track the compound and its metabolites in vivo. creative-proteomics.com A thorough understanding of its metabolism is a prerequisite for designing effective and safe therapeutic applications. creative-proteomics.com

Exploration of Unique Interactions and Signaling Pathways

Homoeriodictyol interacts with several unique signaling pathways, distinguishing it from other flavonoids and opening up diverse avenues for research. smolecule.comnih.govacs.org One of the most well-documented interactions is with the sodium-coupled glucose transporter SGLT-1. nih.govsmolecule.com In vitro studies using Caco-2 cells, a model for the human intestinal barrier, have shown that homoeriodictyol can increase SGLT-1-mediated glucose uptake while simultaneously decreasing serotonin (B10506) release. nih.govsmolecule.com This dual action on glucose metabolism and neurotransmitter regulation warrants further in vivo investigation. smolecule.com

Additionally, research has highlighted its role in cellular defense and inflammation modulation:

Nrf2 Pathway: It protects human endothelial cells from oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. acs.orgsmolecule.com

NLRP3 Inflammasome: In models of Alzheimer's disease, homoeriodictyol, in conjunction with eriodictyol, was found to improve memory impairment by inhibiting the NLRP3 inflammasome, a key component of the inflammatory response. nih.govmdpi.com

Pain and Sensory Pathways: The compound has been shown to modulate pain through both neurogenic and inflammatory mechanisms, with evidence suggesting interactions with the vanilloid and glutamatergic systems. jppres.com

Gastric Cell Signaling: It can reduce caffeine-induced proton secretion in human gastric parietal cells, likely through interaction with taste receptor signaling pathways (TAS2Rs) present in the gut. acs.org

Future studies should aim to further unravel these complex interactions to understand the full mechanistic basis of homoeriodictyol's bioactivity.

Table 1: Investigated Signaling Pathways of Homoeriodictyol

Pathway/Receptor Observed Effect Model System Reference(s)
SGLT-1 Increases glucose uptake; decreases serotonin release. Caco-2 cells nih.govsmolecule.com
Nrf2 Pathway Activation leading to antioxidant protection. Human endothelial cells acs.orgsmolecule.com
NLRP3 Inflammasome Inhibition, leading to reduced inflammation. In vivo (mice), In vitro nih.gov
Opioidergic Pathways Implicated in central analgesic effects. In vivo (mice) jppres.com
Vanilloid/Glutamatergic Systems Implicated in modulation of neurogenic nociception. In vivo (mice) jppres.com
TAS2Rs (Gastric) Reduction of caffeine-induced proton secretion. HGT-1 cells acs.org

Investigation of Synergistic Effects with Other Bioactive Compounds

The potential for homoeriodictyol to act synergistically with other compounds is a promising but underexplored area of research. It is hypothesized that when combined with other flavonoids or polyphenols, it may exhibit enhanced biological effects, such as improved antioxidant capacity. smolecule.com

One study provided direct evidence of a beneficial interaction, showing that the combination of homoeriodictyol and its precursor, eriodictyol, effectively ameliorated memory impairment in a mouse model of Alzheimer's disease. mdpi.com This suggests a synergistic or additive effect in a neuroprotective context. mdpi.com Conversely, another study investigating its well-known bitter-masking properties found no synergistic or antagonistic effects when combined with a synthesized structural analogue, 2,4-dihydroxybenzoic acid vanillylamide. acs.org These contrasting findings highlight that synergistic potential is likely context-dependent and specific to the compounds involved and the biological activity being measured. Systematic investigation into combinations of homoeriodictyol with other natural compounds is needed to identify formulations with enhanced therapeutic or functional properties.

Development of Advanced Delivery Systems for Enhanced Efficacy

To overcome potential challenges related to solubility and bioavailability, and to improve its efficacy for specific applications, the development of advanced delivery systems is crucial. google.com Homoeriodictyol is described as being practically insoluble in water, which can limit its absorption and application in aqueous formulations. foodb.ca

One promising approach mentioned in patent literature is the complexation of hydroxyflavanones like homoeriodictyol with cyclodextrins. google.com Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, thereby increasing their water solubility, stability, and bioavailability. google.com This method could be particularly useful for creating oral pharmaceutical preparations. google.com Other potential delivery systems that warrant exploration include nanoemulsions, liposomes, and solid lipid nanoparticles. These technologies could enhance the delivery of homoeriodictyol for its use in pharmaceuticals, nutraceuticals, or as a functional food ingredient, ensuring that its bioactive properties are effectively translated in vivo. creative-proteomics.comsmolecule.com

Q & A

Q. How can researchers integrate Homoeriodictyol (±) into existing flavonoid biosynthesis pathway models?

  • Methodological Answer : Employ metabolic flux analysis (MFA) in plant cell cultures or recombinant microbial systems (e.g., E. coli with heterologous enzymes). Use 13C^{13}C-labeling to trace precursor incorporation. Validate with knockout/knockdown models (CRISPR-Cas9) to identify rate-limiting steps .

Methodological Notes for Data Interpretation

  • Data Contradictions : Always cross-validate findings using multiple assays (e.g., ELISA vs. functional assays) and consider enantiomer-specific effects. Purity checks (HPLC ≥95%) are critical to avoid false positives .
  • Theoretical Frameworks : Link bioactivity data to flavonoid antioxidant theory (e.g., HAT vs. SET mechanisms) or receptor-ligand interaction models (e.g., allosteric modulation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.